Product packaging for 4-Amino-5-iodo-2-methoxybenzoic acid(Cat. No.:CAS No. 155928-39-5)

4-Amino-5-iodo-2-methoxybenzoic acid

Cat. No.: B170719
CAS No.: 155928-39-5
M. Wt: 293.06 g/mol
InChI Key: XEQJZCQCBUXZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-5-iodo-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8INO3 and its molecular weight is 293.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO3 B170719 4-Amino-5-iodo-2-methoxybenzoic acid CAS No. 155928-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-iodo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQJZCQCBUXZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571788
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155928-39-5
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155928-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: TAK-243 (MLN7243) - A First-in-Class Ubiquitin-Activating Enzyme (UAE) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document is for research purposes only and not for human or veterinary use. The compound associated with CAS number 155928-39-5, 4-Amino-5-iodo-2-methoxybenzoic acid, is not the subject of this technical guide. This guide focuses on the potent and selective ubiquitin-activating enzyme inhibitor, TAK-243, also known as MLN7243, which is the likely intended subject of interest for the specified audience.

Introduction

TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1). As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE initiates the ubiquitination cascade, a fundamental process regulating protein homeostasis and a multitude of cellular signaling pathways. Dysregulation of the UPS is a hallmark of various malignancies, making it a compelling target for therapeutic intervention. TAK-243 has demonstrated robust anti-tumor activity in a wide range of preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, biological activities, and experimental protocols related to TAK-243.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and available pharmacokinetic properties of TAK-243 is presented in the tables below.

Table 1: Physicochemical Properties of TAK-243

PropertyValueReference
CAS Number 1450833-55-2[1]
Synonyms MLN7243, Uae inhibitor MLN7243[1]
Molecular Formula C₁₉H₂₀F₃N₅O₅S₂[1]
Molecular Weight 519.5 g/mol [1]
IUPAC Name [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate[1]
Appearance Solid-
Solubility Soluble in DMSO-

Table 2: In Vitro Inhibitory Activity of TAK-243 against E1 Enzymes

EnzymeIC₅₀ (nM)Reference
UAE (UBA1) 1 ± 0.2[2]
UBA6 (Fat10-activating enzyme) 7 ± 3[2]
NAE (NEDD8-activating enzyme) 28 ± 11[2]
SAE (SUMO-activating enzyme) 850 ± 180[2]
UBA7 (ISG15-activating enzyme) 5,300 ± 2,100[2]
ATG7 (autophagy-activating enzyme) >10,000[2]

Mechanism of Action

TAK-243 is a mechanism-based inhibitor that acts via substrate-assisted inhibition. It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then mimics the ubiquitin-adenylate intermediate. This TAK-243-ubiquitin adduct binds tightly to the adenylation site of UAE, preventing the enzyme from processing further ubiquitin molecules and effectively halting the entire ubiquitination cascade.

cluster_0 Ubiquitin Activation Cascade (Inhibited by TAK-243) Ub Ubiquitin UAE UAE (E1) Ub->UAE 1. Activation ATP ATP ATP->UAE E2 E2 UAE->E2 2. Conjugation E3 E3 E2->E3 3. Ligation Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Substrate Substrate Protein Substrate->E3 Proteasome Proteasome Ub_Substrate->Proteasome Degradation TAK243 TAK-243 TAK243->UAE Inhibition

Mechanism of TAK-243 Inhibition of the Ubiquitin-Proteasome System.

The inhibition of UAE by TAK-243 leads to a rapid depletion of ubiquitin conjugates, resulting in the accumulation of unmodified substrate proteins. This proteotoxic stress triggers several downstream cellular responses, including:

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins activates the UPR, leading to apoptosis if the stress is unresolved.[3]

  • Cell Cycle Arrest: Disruption of the timely degradation of cell cycle regulatory proteins, such as cyclins, leads to cell cycle arrest.[4]

  • Impaired DNA Damage Repair: The ubiquitination of key proteins in DNA damage response pathways, such as the Fanconi Anemia (FA) and homologous recombination (HR) pathways, is inhibited, sensitizing cancer cells to DNA-damaging agents.[5]

  • Abrogation of NF-κB Signaling: The NF-κB pathway, which is constitutively active in many cancers and promotes cell survival, is dependent on ubiquitination for its activation. TAK-243 treatment abrogates NF-κB signaling.[2]

TAK243 TAK-243 UAE_inhibition UAE Inhibition TAK243->UAE_inhibition Ub_depletion Depletion of Ubiquitin Conjugates UAE_inhibition->Ub_depletion ER_stress ER Stress & Unfolded Protein Response Ub_depletion->ER_stress Cell_cycle_arrest Cell Cycle Arrest Ub_depletion->Cell_cycle_arrest DNA_damage_impairment Impaired DNA Damage Repair Ub_depletion->DNA_damage_impairment NFkB_abrogation Abrogation of NF-κB Signaling Ub_depletion->NFkB_abrogation Apoptosis Apoptosis ER_stress->Apoptosis Cell_cycle_arrest->Apoptosis DNA_damage_impairment->Apoptosis NFkB_abrogation->Apoptosis

Downstream Cellular Consequences of UAE Inhibition by TAK-243.

In Vitro and In Vivo Anti-Cancer Activity

TAK-243 has demonstrated potent cytotoxic activity across a broad range of cancer cell lines and has shown significant anti-tumor efficacy in various preclinical xenograft models.

Table 3: In Vitro Cytotoxicity (IC₅₀/EC₅₀) of TAK-243 in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀/EC₅₀ (nM)Reference
HCT-116Colon Carcinoma~10-100[2]
WSU-DLCL2Diffuse Large B-cell Lymphoma~10-100[2]
MM1.SMultiple Myeloma~25[6]
MOLP-8Multiple Myeloma~25[6]
NCI-H1184Small-Cell Lung Cancer10[7]
NCI-H196Small-Cell Lung Cancer367[7]
CU-ACC1Adrenocortical Carcinoma~10-100[3]
CU-ACC2Adrenocortical Carcinoma~10-100[3]
NCI-H295RAdrenocortical Carcinoma>500[3]
KB-3-1Epidermoid Carcinoma163[8][9]
KB-C2 (ABCB1-overexpressing)Epidermoid Carcinoma6096[8][9]
HEK293/pcDNA3.1Embryonic Kidney~100-200[8][9]
HEK293/ABCB1Embryonic Kidney>1000[8][9]
SW620Colorectal Adenocarcinoma~100-200[8][9]
SW620/Ad300 (ABCB1-overexpressing)Colorectal Adenocarcinoma>2000[8][9]

In Vivo Efficacy:

In murine xenograft models, TAK-243 has demonstrated significant tumor growth inhibition. For instance, in an H295R adrenocortical carcinoma xenograft model, intraperitoneal administration of TAK-243 at 10 and 20 mg/kg twice weekly for 29 days resulted in a significant reduction in tumor volume.[6] Pharmacodynamic studies in these models confirmed a decrease in ubiquitinated proteins and an increase in apoptosis markers, such as cleaved caspase-3, in tumor tissues.[10]

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the activity of TAK-243.

Cell Viability Assays
  • Principle: To determine the concentration of TAK-243 that inhibits cell growth by 50% (IC₅₀ or EC₅₀).

  • Methodology Overview (MTT/CellTiter-Glo):

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of TAK-243 (e.g., 0-1000 nM) for a specified duration (typically 72 hours).

    • For MTT assays, add MTT reagent and incubate to allow for formazan crystal formation. Solubilize the crystals and measure absorbance.[3]

    • For CellTiter-Glo assays, add the reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[3]

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀/EC₅₀ values using non-linear regression analysis.

Western Blot Analysis of Ubiquitination
  • Principle: To detect changes in the levels of total ubiquitin conjugates, specific ubiquitinated proteins, and markers of downstream signaling pathways following TAK-243 treatment.

  • Methodology Overview:

    • Treat cells with TAK-243 at various concentrations and for different time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against ubiquitin, specific ubiquitinated proteins (e.g., ubiquitylated histone H2B), or markers of ER stress (e.g., BIP, CHOP) and apoptosis (e.g., cleaved caspase-3, cleaved PARP).[4]

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Start Start Cell_Culture Cell Culture & Treatment with TAK-243 Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

General Workflow for Western Blot Analysis.
In Vivo Xenograft Studies

  • Principle: To evaluate the anti-tumor efficacy of TAK-243 in a living organism.

  • Methodology Overview:

    • Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[6]

    • Allow tumors to reach a palpable size.

    • Randomize mice into treatment groups (vehicle control and TAK-243 at various doses).

    • Administer TAK-243 via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice weekly).[6]

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., western blotting for ubiquitin conjugates and apoptosis markers).[10]

Conclusion

TAK-243 is a highly potent and selective inhibitor of the ubiquitin-activating enzyme, UAE. Its mechanism of action, leading to the disruption of the ubiquitin-proteasome system, results in robust anti-tumor activity in a wide array of preclinical cancer models. The induction of proteotoxic stress, cell cycle arrest, and impairment of DNA damage repair pathways underscores its potential as a novel anti-cancer therapeutic. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of TAK-243 in the treatment of various malignancies.

References

Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid: A Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-Amino-5-iodo-2-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule, while not extensively documented in a single source, can be effectively achieved through a multi-step process starting from commercially available reagents. This document outlines the most plausible synthetic pathway, complete with detailed experimental protocols derived from analogous reactions found in the literature, and presents quantitative data in a structured format for clarity and comparison.

Introduction

This compound is a substituted aromatic carboxylic acid containing three key functional groups: an amino group, an iodine atom, and a methoxy group. This specific arrangement of substituents makes it a valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapeutic agents. The presence of the iodine atom allows for further functionalization through cross-coupling reactions, while the amino and carboxylic acid groups provide sites for amide bond formation and other modifications. The core challenge in its synthesis lies in the regioselective introduction of the iodine atom onto the 4-amino-2-methoxybenzoic acid backbone.

Proposed Synthetic Pathway

The most logical and well-supported synthetic route to this compound involves a three-step sequence starting from 4-Amino-2-methoxybenzoic acid:

  • Protection of the Amino Group: The highly activating amino group is first protected as an acetamide to prevent side reactions and to modulate its directing effect in the subsequent electrophilic substitution.

  • Regioselective Iodination: An iodine atom is introduced at the 5-position, which is ortho to the activating acetamido group and meta to the methoxy group.

  • Deprotection of the Amino Group: The acetamido group is hydrolyzed to yield the final product.

This pathway is supported by analogous syntheses of related halogenated aminobenzoic acid derivatives found in the patent literature.

Experimental Protocols

The following protocols are based on established chemical transformations and analogies from the synthesis of similar molecules.

Step 1: Synthesis of 4-Acetamido-2-methoxybenzoic Acid (Intermediate 1)

This step involves the acetylation of the amino group of 4-Amino-2-methoxybenzoic acid.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 4-Amino-2-methoxybenzoic acid (1 equivalent) in acetic acid.

  • To this suspension, add acetic anhydride (1.2 equivalents).

  • Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

  • The white precipitate of 4-Acetamido-2-methoxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data for Step 1:

ParameterValueReference
Starting Material4-Amino-2-methoxybenzoic acidCommercially Available
ReagentsAcetic anhydride, Acetic acidStandard Laboratory Reagents
Reaction Time1-2 hoursAnalogy from similar acetylations
Temperature50-60 °CAnalogy from similar acetylations
Yield>90% (expected)Based on similar reactions
Purity>95% after precipitationTypically high for this reaction
Step 2: Synthesis of 4-Acetamido-5-iodo-2-methoxybenzoic Acid (Intermediate 2)

This key step introduces the iodine atom onto the aromatic ring using an electrophilic iodinating agent.

Methodology:

  • Dissolve 4-Acetamido-2-methoxybenzoic acid (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or a mixture of acetic acid and water.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions. The use of N-halosuccinimides is a standard method for the halogenation of activated aromatic rings.[1][2]

  • Stir the reaction mixture at room temperature for 3-4 hours. The reaction can be gently heated (e.g., to 70 °C) to ensure completion, as seen in the synthesis of the chloro-analog.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a solution of sodium thiosulfate to quench any unreacted iodine.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and then a cold non-polar solvent like diethyl ether to remove succinimide.

  • Dry the product under vacuum.

Quantitative Data for Step 2:

ParameterValueReference
Starting Material4-Acetamido-2-methoxybenzoic acidFrom Step 1
ReagentsN-Iodosuccinimide (NIS)Standard Laboratory Reagent
SolventDMF or Acetic Acid/WaterCommon solvents for iodination
Reaction Time3-4 hoursAnalogy from similar halogenations
TemperatureRoom Temperature to 70 °CAnalogy from similar halogenations
Yield85-90% (expected)Based on analogous reactions
Purity>95% after workupTypically good for this type of reaction
Step 3: Synthesis of this compound (Final Product)

The final step is the removal of the acetyl protecting group to yield the target molecule.

Methodology (Acidic Hydrolysis):

  • Suspend 4-Acetamido-5-iodo-2-methoxybenzoic acid (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate as its hydrochloride salt.

  • Adjust the pH of the solution to approximately 5-6 with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the free amine.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Methodology (Alkaline Hydrolysis):

  • Dissolve 4-Acetamido-5-iodo-2-methoxybenzoic acid (1 equivalent) in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to a pH of 5-6.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Step 3:

ParameterValueReference
Starting Material4-Acetamido-5-iodo-2-methoxybenzoic acidFrom Step 2
Reagents (Acidic)Ethanol, Concentrated HClStandard Laboratory Reagents
Reagents (Alkaline)Methanol, Sodium Hydroxide, HClStandard Laboratory Reagents
Reaction Time2-3 hoursTypical for amide hydrolysis
TemperatureRefluxStandard for hydrolysis
Yield>90% (expected)Based on similar deprotections
Purity>98% after recrystallizationHigh purity is expected

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the proposed synthetic pathway.

Synthesis_Workflow A 4-Amino-2-methoxybenzoic acid B 4-Acetamido-2-methoxybenzoic acid A->B Step 1: Acetylation (Acetic Anhydride) C 4-Acetamido-5-iodo-2-methoxybenzoic acid B->C Step 2: Iodination (N-Iodosuccinimide) D This compound C->D Step 3: Hydrolysis (Acid or Base)

Caption: Overall synthetic workflow for this compound.

Experimental_Logic start Start: 4-Amino-2-methoxybenzoic acid protection Protect Amino Group (Acetylation) start->protection iodination Iodinate Aromatic Ring (NIS) protection->iodination deprotection Deprotect Amino Group (Hydrolysis) iodination->deprotection product Final Product: This compound deprotection->product purification Purification/ Characterization product->purification

Caption: Logical flow of experimental stages in the synthesis.

Conclusion

References

An In-Depth Technical Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical Context

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 4-Amino-5-iodo-2-methoxybenzoic acid, a halogenated aromatic organic compound. While specific historical and application data for this particular molecule is limited, this paper extrapolates its likely properties, synthesis, and utility based on extensive documentation of its close chemical analogs, particularly 4-Amino-5-chloro-2-methoxybenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a detailed look at its chemical characteristics, a plausible synthetic route, and its context as a crucial intermediate in the development of pharmacologically active agents.

Introduction

This compound is a substituted benzoic acid derivative. Its molecular structure, featuring an amino group, an iodine atom, and a methoxy group on the benzene ring, makes it a versatile chemical intermediate. Compounds of this class are valuable in organic synthesis, particularly in the pharmaceutical industry, where they serve as foundational building blocks for creating more complex molecules with specific biological activities.[1][2] The chloro-analog of this compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a well-documented and critical intermediate in the synthesis of several prokinetic drugs, including Cisapride.[3][4] This suggests that this compound holds similar potential as a precursor for novel active pharmaceutical ingredients (APIs), where the iodine atom could be leveraged for further chemical modifications or to modulate the pharmacological properties of the final compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively published. However, a comparative analysis of its properties alongside its non-iodinated and chlorinated analogs provides valuable context. The following table summarizes key physicochemical data for these related compounds.

PropertyThis compound4-Amino-5-chloro-2-methoxybenzoic acid4-Amino-2-methoxybenzoic acid
CAS Number 155928-39-57206-70-42486-80-8
Molecular Formula C₈H₈INO₃C₈H₈ClNO₃C₈H₉NO₃
Molecular Weight 293.06 g/mol 201.61 g/mol [5]167.16 g/mol [6]
Appearance Likely a solidSolidSolid[6]
Melting Point Not availableNot available149-153 °C[6]
IUPAC Name This compound4-amino-5-chloro-2-methoxybenzoic acid[5]4-amino-2-methoxybenzoic acid[6]

Discovery and Historical Context

The specific discovery of this compound is not well-documented in publicly available literature. However, its history is intrinsically linked to the development of gastrointestinal motility agents. Its chloro-analog, 4-amino-5-chloro-2-methoxybenzoic acid, is a key intermediate for a class of drugs known as "benzamides," which includes the gastroprokinetic agent Cisapride.[3][4][7] Cisapride was developed in the late 1980s and saw widespread use for treating conditions like gastroesophageal reflux disease (GERD).[3] The synthesis of such drugs necessitated the production of halogenated aminobenzoic acid derivatives. It is highly probable that this compound was first synthesized during research and development efforts in this area, either as a direct precursor to a novel drug candidate or as part of broader studies into structure-activity relationships of this class of compounds. The development of synthetic routes for these intermediates, as detailed in patents for related compounds, was a critical step in bringing these therapies to market.[4]

Experimental Protocols: Synthesis of this compound

Step 1: Methylation of 4-Aminosalicylic Acid to form Methyl 4-amino-2-methoxybenzoate

  • In a reaction vessel, dissolve 4-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.

  • Cool the mixture to a temperature between 20-30°C.

  • Gradually add dimethyl sulfate dropwise to the solution.

  • Continue the reaction for 5-6 hours.

  • After the reaction is complete, perform an extraction with ethyl acetate.

  • The organic layer is then concentrated by rotary evaporation to yield a solid, which is dried to obtain methyl 4-amino-2-methoxybenzoate.[4]

Step 2: Iodination of Methyl 4-amino-2-methoxybenzoate

  • Dissolve the methyl 4-amino-2-methoxybenzoate from Step 1 in a suitable solvent, such as glacial acetic acid or an alcohol/water mixture.

  • Add sodium iodide (NaI) or potassium iodide (KI) to the solution.

  • Slowly add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, while stirring vigorously at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Once the reaction is complete, quench any remaining oxidizing agent with a solution of sodium thiosulfate.

  • The product, methyl 4-amino-5-iodo-2-methoxybenzoate, is then precipitated by adding water, filtered, and washed to remove impurities.

Step 3: Hydrolysis to this compound

  • The methyl 4-amino-5-iodo-2-methoxybenzoate from Step 2 is suspended in a mixture of methanol and water.

  • An excess of a base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.[4]

  • The mixture is heated to reflux and stirred for 2-3 hours to facilitate the hydrolysis of the ester.[4]

  • After cooling, the solution is treated with activated carbon to decolorize it, followed by filtration.

  • The solvent is removed via rotary evaporation. The remaining solid is dissolved in water.

  • The pH of the aqueous solution is carefully adjusted to approximately 5 by the dropwise addition of a dilute acid like hydrochloric acid. This will precipitate the final product.[4]

  • The resulting white solid, this compound, is collected by filtration, washed with water, and dried.

Visualizations: Synthesis Workflow and Biological Pathway

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Iodination cluster_step3 Step 3: Hydrolysis A 4-Aminosalicylic Acid B Methyl 4-amino-2-methoxybenzoate A->B (CH₃)₂SO₄, KOH Acetone C Methyl 4-amino-5-iodo-2-methoxybenzoate B->C NaI, NaOCl Acetic Acid D This compound C->D NaOH, H₂O/MeOH then HCl

Caption: Proposed three-step synthesis of this compound.

The end-products derived from this chemical family often target specific biological pathways. For instance, Cisapride, synthesized from the chloro-analog, is a serotonin 5-HT₄ receptor agonist.[9] The following diagram illustrates this signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT₄ Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Acetylcholine Release (Enhanced GI Motility) PKA->Cellular_Response Phosphorylates Targets Leading to Cisapride Cisapride (or analog) Cisapride->Receptor Binds & Activates

Caption: Serotonin 5-HT₄ receptor signaling pathway.

Applications in Drug Development

The primary significance of this compound and its analogs lies in their role as key intermediates in pharmaceutical synthesis.[1][2] The functional groups on the molecule—the carboxylic acid, the primary amine, and the halogen—provide multiple reaction sites for building more complex drug molecules. For example, the carboxylic acid can be converted to an amide, as seen in the synthesis of Cisapride where it is condensed with a substituted piperidine amine.[3][7]

The halogen at the 5-position is particularly important. It can influence the electronic properties and lipophilicity of the final drug, potentially affecting its binding affinity to the target receptor, its metabolic stability, and its pharmacokinetic profile. The presence of an iodine atom, as opposed to chlorine or bromine, could offer unique advantages in certain drug design scenarios. Furthermore, the iodo-group can be a site for further chemical modifications through reactions like Suzuki or Sonogashira couplings, allowing for the synthesis of a diverse library of compounds for screening.[10]

The biological targets of drugs derived from this class of intermediates are often G-protein coupled receptors, such as the serotonin 5-HT₄ receptors, which play a crucial role in regulating gastrointestinal motility.[9][11] Therefore, this compound is a highly relevant starting material for the discovery and development of new treatments for gastrointestinal disorders.

Conclusion

While this compound is not as extensively characterized as its chloro-analog, its chemical structure strongly suggests a significant potential as a key intermediate in medicinal chemistry and drug development. By understanding the synthesis and applications of closely related compounds, we can infer a plausible and efficient synthetic route for this molecule and appreciate its value as a building block for novel therapeutics, particularly those targeting the serotonin receptor pathways involved in gastrointestinal function. Further research into the synthesis and applications of this iodo-substituted compound could unveil new pharmacological agents with improved efficacy or safety profiles.

References

The Pivotal Role of 4-Amino-5-iodo-2-methoxybenzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-iodo-2-methoxybenzoic acid, a halogenated derivative of p-aminobenzoic acid (PABA), represents a significant, albeit underexplored, scaffold in medicinal chemistry. While direct literature on this specific iodo-analog is sparse, its structural similarity to the well-established pharmaceutical intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, positions it as a molecule of high interest for the development of novel therapeutic agents. This technical guide consolidates available data on its chloro-analog and related PABA derivatives to infer the potential synthesis, biological activities, and applications of this compound. It provides a comprehensive overview for researchers, including detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and potential signaling pathways, to stimulate further investigation into this promising chemical entity.

Introduction: The Promise of a Halogenated PABA Scaffold

The p-aminobenzoic acid (PABA) framework is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1] Halogenation of the PABA ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

While 4-amino-5-chloro-2-methoxybenzoic acid has been extensively utilized as a key intermediate in the synthesis of gastroprokinetic agents like cisapride, the corresponding iodo-derivative, this compound, remains largely uninvestigated.[2][3][4][5] The substitution of chlorine with iodine can introduce significant changes in a molecule's properties. Iodine is larger, more polarizable, and a stronger hydrogen bond acceptor than chlorine, which can lead to altered target interactions and potentially novel pharmacological profiles.[6] This guide aims to bridge the knowledge gap by providing a detailed technical overview of the potential of this compound in medicinal chemistry.

Synthesis and Chemical Properties

The synthesis of this compound can be logically inferred from established protocols for its chloro-analog and other halogenated benzoic acids. A plausible synthetic route would involve the iodination of a 4-amino-2-methoxybenzoic acid precursor.

Postulated Synthetic Pathway

A likely synthetic approach would start from 4-aminosalicylic acid, which is first methylated to 4-amino-2-methoxybenzoic acid methyl ester. This intermediate is then subjected to iodination, followed by hydrolysis of the ester to yield the final product.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Iodination cluster_2 Step 3: Hydrolysis 4-Aminosalicylic_acid 4-Aminosalicylic acid 4-Amino-2-methoxybenzoic_acid_methyl_ester 4-Amino-2-methoxybenzoic acid methyl ester 4-Aminosalicylic_acid->4-Amino-2-methoxybenzoic_acid_methyl_ester KOH, Acetone Dimethyl_sulfate Dimethyl sulfate (CH3)2SO4 Dimethyl_sulfate->4-Amino-2-methoxybenzoic_acid_methyl_ester 4-Amino-5-iodo-2-methoxybenzoic_acid_methyl_ester This compound methyl ester 4-Amino-2-methoxybenzoic_acid_methyl_ester->4-Amino-5-iodo-2-methoxybenzoic_acid_methyl_ester DMF N-Iodosuccinimide N-Iodosuccinimide (NIS) N-Iodosuccinimide->4-Amino-5-iodo-2-methoxybenzoic_acid_methyl_ester Target_Compound This compound 4-Amino-5-iodo-2-methoxybenzoic_acid_methyl_ester->Target_Compound Methanol/Water, Reflux NaOH NaOH NaOH->Target_Compound

Figure 1: Postulated synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from the synthesis of the chloro-analog)[5]

Step 1: Synthesis of 4-amino-2-methoxybenzoic acid methyl ester

  • In a reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone with stirring.

  • Cool the mixture to 20-30°C.

  • Gradually add dimethyl sulfate dropwise to the solution.

  • Allow the reaction to proceed for 5-6 hours.

  • Extract the product with ethyl acetate.

  • Evaporate the solvent under reduced pressure to obtain the solid product, which is then dried.

Step 2: Synthesis of methyl 4-amino-5-iodo-2-methoxybenzoate

  • Dissolve 4-amino-2-methoxybenzoic acid methyl ester in N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) in a 1:1 molar ratio to the solution.

  • Stir the reaction mixture at a suitable temperature (e.g., 65-75°C) for 3-4 hours.

  • Pour the hot reaction mixture into ice water to precipitate the solid product.

  • Filter and dry the precipitate to obtain methyl 4-amino-5-iodo-2-methoxybenzoate.

Step 3: Synthesis of this compound

  • Suspend methyl 4-amino-5-iodo-2-methoxybenzoate in a mixture of methanol and water (e.g., 5:2 v/v).

  • Add sodium hydroxide (in a molar ratio of approximately 1:2.2, ester to base).

  • Reflux the mixture with stirring for 2-3 hours.

  • After cooling, acidify the solution with hydrochloric acid to a pH of 5 to precipitate the final product.

  • Filter and dry the white solid to obtain this compound.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of its chloro-analog and other PABA derivatives, this compound is a promising building block for the synthesis of novel therapeutic agents, particularly those targeting the gastrointestinal system.

Gastroprokinetic Agents

The chloro-analog is a crucial intermediate in the synthesis of cisapride, a 5-HT4 receptor agonist that promotes the release of acetylcholine in the myenteric plexus, thereby enhancing gastrointestinal motility.[2][3][7] It is highly probable that the iodo-analog can be used to synthesize novel 5-HT4 receptor modulators with potentially altered potency, selectivity, or pharmacokinetic profiles.

G cluster_0 Synthesis of Cisapride Analog Iodo_Intermediate This compound Coupling Amide Coupling Iodo_Intermediate->Coupling Piperidine_Derivative cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine Piperidine_Derivative->Coupling Iodo_Cisapride_Analog Iodo-Cisapride Analog Coupling->Iodo_Cisapride_Analog

Figure 2: Potential use as an intermediate for a cisapride analog.
Other Potential Therapeutic Areas

The PABA scaffold is associated with a broad range of biological activities.[1] Therefore, derivatives of this compound could be explored for:

  • Anti-inflammatory and Analgesic Effects: Many aminobenzoic acid derivatives exhibit anti-inflammatory and analgesic properties.[2]

  • Antimicrobial and Antifungal Activity: PABA derivatives have shown promise as antimicrobial and antifungal agents.

  • Anticancer Properties: Some PABA analogs have demonstrated cytotoxic effects against cancer cell lines.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes key biological data for its chloro-analog and derivatives, providing a benchmark for future studies.

Compound/DerivativeTargetActivityValueReference
Cisapride (derived from chloro-analog)5-HT4 ReceptorAgonist-[2]
ML 10302 (ester of chloro-analog)5-HT4 ReceptorAgonistKi = 1.07 ± 0.5 nM[8]
7k (ester of chloro-analog)5-HT4 ReceptorAgonistKi = 1.0 ± 0.3 nM[8]
7g (ester of chloro-analog)5-HT4 ReceptorAntagonistKi = 0.26 ± 0.06 nM[8]

Potential Signaling Pathway

The primary mechanism of action for cisapride, synthesized from the chloro-analog, is the activation of 5-HT4 receptors on enteric neurons. This activation leads to an increased release of acetylcholine, which in turn stimulates muscarinic receptors on smooth muscle cells, resulting in enhanced gastrointestinal motility.[2][7][9] A similar signaling pathway is anticipated for derivatives of the iodo-analog.

G cluster_0 Enteric Neuron cluster_1 Smooth Muscle Cell Iodo_Cisapride_Analog Iodo-Cisapride Analog 5HT4_Receptor 5-HT4 Receptor Iodo_Cisapride_Analog->5HT4_Receptor Agonist Binding Acetylcholine_Release Increased Acetylcholine Release 5HT4_Receptor->Acetylcholine_Release Muscarinic_Receptor Muscarinic Receptor Acetylcholine_Release->Muscarinic_Receptor Acetylcholine Binding Contraction Muscle Contraction & Increased Motility Muscarinic_Receptor->Contraction

Figure 3: Postulated signaling pathway for a 5-HT4 agonist derived from the iodo-analog.

Experimental Workflow for Synthesis and Screening

The development of novel therapeutics from this compound would follow a standard drug discovery workflow, from initial synthesis and characterization to biological screening and lead optimization.

G Start Start: Synthesis of This compound Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Library_Synthesis Synthesis of Derivative Library Characterization->Library_Synthesis Screening In vitro Biological Screening (e.g., Receptor Binding Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Library_Synthesis Inactive Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Active Compounds In_vivo_Testing In vivo Preclinical Testing Lead_Optimization->In_vivo_Testing End Candidate Drug In_vivo_Testing->End

Figure 4: General experimental workflow for drug discovery.

Conclusion and Future Directions

This compound represents a promising yet underexplored scaffold in medicinal chemistry. By leveraging the extensive knowledge of its chloro-analog and the broader family of PABA derivatives, researchers can rationally design and synthesize novel compounds with the potential for significant therapeutic impact, particularly in the realm of gastrointestinal disorders. The substitution of chlorine with iodine offers a subtle but potentially powerful modification that could lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a foundational framework to inspire and direct future research into the synthesis and biological evaluation of derivatives of this compound, with the ultimate goal of developing novel and effective therapeutic agents. Further studies are warranted to synthesize this compound, characterize its properties, and explore its full potential in drug discovery.

References

The Pharmacological Frontier: A Technical Guide to Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological activities. From their historical use as antimicrobial preservatives to their emerging roles in complex therapeutic areas, these compounds represent a versatile scaffold for drug design and development. This technical guide provides an in-depth exploration of the pharmacological potential of benzoic acid derivatives, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the pursuit of novel therapeutics. We will delve into the anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of this fascinating class of molecules, supported by detailed experimental protocols and quantitative data to facilitate further investigation and innovation in the field.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various benzoic acid derivatives across different pharmacological assays. This data provides a comparative overview of the potency of these compounds and can guide structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Benzoic Acid Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Benzoic AcidHeLa>100[1]
Benzoic AcidPC3>100[1]
Benzoic AcidHUH7>100[1]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2MCF-718.7[2]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14MCF-715.6[2]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa17.84[2]
4-N-methyl benzoic acid nanoparticlesMCF-742.19 (mg/ml)[2]
Substituted quinazolinone derivative 5MCF-7100[2]
Chloro-substituted benzoic acid derivative 1HT-2915.3[2]
Chloro-substituted benzoic acid derivative 2HT-293.9[2]

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-fluorophenyl substituted pyrazole derivative 4S. aureus ATCC 335911[3]
Trifluoromethyl derivative 11Bacteria2[3]
Trifluoromethoxy derivative 12Bacteria2[3]
4-bromo and 3-methyl substituted derivative 16B. subtilis ATCC 66231[3]
3,5-dichloro derivative 20Enterococci strains4[3]
3-trifluoromethyl-4-bromo substituted derivative 24Bacteria0.5[3]
Benzoic AcidE. coli O1571000[4]
2-hydroxybenzoic acidE. coli O1571000[4]
4-((4,5-diphenyl-1H-imidazole-2-yl)diazenyl) benzoic acidGram-positive bacteria0.78[3]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4S. aureus ATCC 6538125[5]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4B. subtilis ATCC 6683125[5]

Table 3: Enzyme Inhibitory Activity of Benzoic Acid Derivatives

DerivativeEnzymeInhibition ParameterValueReference
Benzoic acidTyrosinaseIC50Varies with substrate concentration[6]
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideS. aureus antimicrobial targetpMICsa1.82 µM/ml[7]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideB. subtilis antimicrobial targetpMICbs2.11 µM/ml[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the pharmacological potential of benzoic acid derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

a. Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Test benzoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well spectrophotometer (plate reader)

b. Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoic acid derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or by using a plate shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

a. Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Test benzoic acid derivatives dissolved in a suitable solvent

  • Standard antimicrobial agent (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

b. Procedure:

  • Preparation of Inoculum: Culture the microbial strains in their respective broths overnight at 37°C (for bacteria) or 25-30°C (for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension 1:100 in the appropriate broth to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the benzoic acid derivatives and the standard antimicrobial agent in the broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.[10]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.[10]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

a. Materials:

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Test benzoic acid derivatives dissolved in a suitable solvent (e.g., methanol, ethanol)

  • Positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer

b. Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. Prepare various concentrations of the test compounds and the positive control in the same solvent.

  • Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the test compound solution (e.g., 100 µL) with a specific volume of the DPPH solution (e.g., 100 µL).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period, typically 30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12][13] A blank containing the solvent and the DPPH solution is also measured.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of drugs.

a. Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test benzoic acid derivatives formulated for in vivo administration (e.g., suspended in 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., indomethacin, diclofenac sodium)

  • Plethysmometer

b. Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specific time before the induction of inflammation (usually 30-60 minutes).[14][15] The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[14][15]

  • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14] The initial paw volume is measured before the carrageenan injection.

  • Data Analysis: The degree of paw edema is calculated as the increase in paw volume after carrageenan injection compared to the initial volume. The percentage of inhibition of edema by the test compounds is calculated using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of benzoic acid derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways. This section provides a visual representation of some of these pathways using Graphviz.

Anticancer Mechanism: Induction of Apoptosis

Many benzoic acid derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.

Benzoic_Acid_Derivative Benzoic Acid Derivative Bax Bax Benzoic_Acid_Derivative->Bax Activates Bcl2 Bcl-2 Benzoic_Acid_Derivative->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Caspase9 Pro-caspase-9 Apaf1->Caspase9 Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Activates Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Substrate Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Signal Signal Termination Choline_Acetate->Signal Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->AChE Inhibits Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Substrate Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Converts to Cholesterol Cholesterol Mevalonate->Cholesterol ... Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->HMG_CoA_Reductase Inhibits

References

An In-depth Technical Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid Analogs and their Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential biological significance of 4-Amino-5-iodo-2-methoxybenzoic acid and its analogs. This class of compounds holds interest in medicinal chemistry due to the versatile reactivity of the substituted benzoic acid scaffold, which serves as a building block for more complex molecules.[1]

Synthesis of this compound: A Multi-step Approach

A key intermediate in this synthesis is the N-acetylated and esterified version of the target molecule. A patented method describes the preparation of 2-methoxy-4-acetylamino-5-iodo-benzoic acid methyl ester, which serves as a crucial precursor. The synthesis commences with the acetylation of the amino group of 4-amino-2-methoxybenzoic acid methyl ester, followed by iodination of the aromatic ring.

The general synthetic approach is outlined below:

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Iodination cluster_2 Step 3: Deprotection & Hydrolysis A 4-Amino-2-methoxybenzoic acid methyl ester B N-acetyl-4-amino-2-methoxybenzoic acid methyl ester A->B Acetic Anhydride C N-acetyl-4-amino-2-methoxybenzoic acid methyl ester D N-acetyl-4-amino-5-iodo-2-methoxybenzoic acid methyl ester C->D Iodinating Agent (e.g., NIS, ICl) E N-acetyl-4-amino-5-iodo-2-methoxybenzoic acid methyl ester F This compound E->F Acid or Base Hydrolysis Signaling_Pathway cluster_pathway Hypothetical Tyrosine Kinase Inhibition Pathway Ligand Growth Factor Receptor Tyrosine Kinase Receptor Ligand->Receptor Binds P_Receptor Phosphorylated Receptor (Active) Receptor->P_Receptor Autophosphorylation Analog 4-Amino-5-iodo-2-methoxybenzoic acid Analog Analog->Receptor Inhibits Downstream Downstream Signaling Cascade P_Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Preliminary Research on 4-Amino-5-iodo-2-methoxybenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-iodo-2-methoxybenzoic acid is a halogenated aromatic organic compound with potential as a versatile building block in medicinal chemistry. While direct biological applications of this specific molecule are not extensively documented in publicly available literature, its structural similarity to other substituted aminobenzoic acids suggests a range of possible therapeutic applications. This technical guide provides a comprehensive overview of the known synthesis, physicochemical properties, and inferred potential applications of this compound, drawing on data from analogous compounds. The document is intended to serve as a preliminary research tool for scientists and drug development professionals interested in exploring its utility as a scaffold or intermediate in the design of novel therapeutic agents.

Introduction

This compound (CAS No. 155928-39-5) is a substituted benzoic acid derivative characterized by the presence of an amino, an iodo, and a methoxy group on the benzene ring.[1] Such polysubstituted aromatic systems are of significant interest in drug discovery, as the nature and position of the substituents can be tailored to modulate the molecule's pharmacokinetic and pharmacodynamic properties. While research on this specific iodo-substituted compound is limited, its structural analogs, such as the chloro- and ethylthio- derivatives, have been identified as key intermediates in the synthesis of various pharmaceuticals, including prokinetic agents.[2][3] Furthermore, the broader class of para-aminobenzoic acid (PABA) derivatives has been extensively investigated for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6][7][8][9] This guide will therefore explore the potential applications of this compound by analogy to these related compounds.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 155928-39-5[1]
Molecular Formula C8H8INO3[1]
Molecular Weight 293.06 g/mol [1]
Appearance White to off-white powder-
Solubility Soluble in organic solvents such as DMSO and methanol-

The synthesis of this compound is not widely detailed in peer-reviewed journals but can be inferred from standard organic chemistry transformations. A plausible synthetic route, based on methodologies for similar compounds, is outlined below.

dot

Synthesis_Workflow A 4-Amino-2-methoxybenzoic acid C This compound A->C Iodination B Iodination Reagent (e.g., I2, NIS) B->C

Caption: A potential synthetic workflow for this compound.

Potential Therapeutic Applications (Inferred from Analogs)

Based on the biological activities of structurally related aminobenzoic acid derivatives, this compound could be a valuable starting point for the development of novel therapeutics in the following areas:

Anticancer Activity

Numerous derivatives of para-aminobenzoic acid (PABA) have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. For instance, some Schiff bases derived from PABA have shown notable cytotoxicity against the HepG2 human liver cancer cell line.[5][8] The mechanism of action for such compounds can be diverse, but some have been found to inhibit key signaling pathways involved in cell proliferation and survival.

A hypothetical signaling pathway that could be targeted by a novel anticancer agent derived from this compound is the EGFR signaling cascade, which is often dysregulated in cancer.

dot

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Drug Potential Inhibitor (Derived from core structure) Drug->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by a derivative.

Antimicrobial Activity

PABA derivatives have a long history as antimicrobial agents, with sulfonamides being a classic example. More recently, novel PABA derivatives have been investigated for their activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5][8] The introduction of a halogen atom, such as iodine, can sometimes enhance the antimicrobial potency of a compound.

Illustrative Experimental Protocols

The following are generalized experimental protocols that could be adapted to evaluate the biological activity of this compound or its derivatives. These are based on standard methodologies reported in the literature for analogous compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of a compound on the proliferation of cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., NCI-H460 lung cancer, CAL-27 oral squamous carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve this compound or its derivative in DMSO to prepare a stock solution. Further dilute with culture medium to achieve a range of final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value.[4]

dot

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Add Test Compound (Varying Concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: A generalized workflow for an in vitro cytotoxicity (MTT) assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

  • Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of two-fold dilutions in a 96-well microplate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microplate containing the compound dilutions.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. While its primary documented role is that of a synthetic intermediate, the established biological activities of its structural analogs strongly suggest its potential as a valuable scaffold in drug discovery. Future research should focus on the synthesis of a library of derivatives of this core structure and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their potential therapeutic applications, particularly in the areas of oncology and infectious diseases. Further investigation into its mechanism of action through molecular docking and target identification studies will also be crucial in advancing its development as a potential drug candidate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the electrophilic iodination of 4-Amino-2-methoxybenzoic acid.

Compound Data

A summary of the key quantitative data for the starting material and the final product is presented in Table 1.

Property4-Amino-2-methoxybenzoic Acid (Starting Material)This compound (Product)
CAS Number 2486-80-8[1][2]155928-39-5[3][4]
Molecular Formula C₈H₉NO₃[1]C₈H₈INO₃[4]
Molecular Weight 167.16 g/mol 293.06 g/mol
Appearance Pale cream crystalline powderOff-white to light brown solid
Melting Point 149-153 °C[2]Not available
Purity ≥ 99% (HPLC)[1]≥ 98% (HPLC)

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the iodination of activated aromatic rings, such as anilines.[5][6][7]

Materials and Reagents
  • 4-Amino-2-methoxybenzoic acid

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl), 1M solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Activated carbon

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper or pH meter

  • Drying oven or vacuum desiccator

Procedure
  • Dissolution of Starting Material: In a round-bottom flask, suspend 10.0 g of 4-Amino-2-methoxybenzoic acid and 15.0 g of sodium bicarbonate in 200 mL of deionized water. Cool the mixture to 10-15 °C in an ice bath with continuous stirring.

  • Iodination: To the cooled suspension, add 15.2 g of powdered iodine in small portions over a period of 30-45 minutes while stirring vigorously. Maintain the temperature of the reaction mixture below 20 °C during the addition.

  • Reaction Completion: Continue stirring the mixture at room temperature for 2-3 hours after all the iodine has been added. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The dark color of the iodine should fade as the reaction proceeds.

  • Work-up:

    • Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color disappears.

    • If the solution is colored, add a small amount of activated carbon and stir for 15 minutes, then filter the mixture to remove the carbon.

  • Precipitation of the Product:

    • Cool the filtrate in an ice bath.

    • Slowly add 1M hydrochloric acid dropwise to the filtrate with stirring to acidify the solution to a pH of approximately 4-5.

    • A precipitate of this compound will form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any remaining salts.

    • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity of the final product.

  • Melting Point Determination: To characterize the solid product.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound A 1. Dissolution of Starting Material (4-Amino-2-methoxybenzoic acid in NaHCO3 solution) B 2. Iodination (Addition of I2) A->B Cooling C 3. Reaction at Room Temperature B->C Stirring D 4. Work-up (Quenching with Na2S2O3) C->D E 5. Precipitation (Acidification with HCl) D->E F 6. Isolation and Purification (Filtration and Recrystallization) E->F G 7. Drying (Vacuum Oven) F->G H Final Product (this compound) G->H

Caption: Workflow for the synthesis of this compound.

References

4-Amino-5-iodo-2-methoxybenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-5-iodo-2-methoxybenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable building block in the landscape of organic synthesis. Its unique substitution pattern, featuring an amine, a carboxylic acid, a methoxy group, and a strategically positioned iodine atom, offers a versatile platform for the construction of complex molecular architectures. The presence of the iodo substituent is particularly significant, as it serves as a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This, combined with the inherent reactivity of the amino and carboxylic acid groups, makes it a sought-after intermediate in the synthesis of pharmacologically active compounds and novel materials. This document provides a detailed overview of its applications, complete with experimental protocols and data, to assist researchers in leveraging the full potential of this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 155928-39-5
Molecular Formula C₈H₈INO₃
Molecular Weight 293.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a range of bioactive molecules. Its utility is primarily demonstrated in two key areas: the synthesis of N-acyl amino acid derivatives as potential therapeutic agents and its application in palladium-catalyzed cross-coupling reactions to generate more complex aromatic systems.

Synthesis of N-Acyl Amino Acid Derivatives as Indole Production Inhibitors

A significant application of this compound is in the synthesis of N-acyl amino acid derivatives, which have been investigated as inhibitors of indole production by gut microbiota. Elevated levels of indole in the gastrointestinal tract are associated with various pathological conditions, making its inhibition a potential therapeutic strategy.

The general synthetic approach involves the coupling of this compound with an amino acid derivative via amide bond formation. A representative reaction is the synthesis of N-(4-amino-5-iodo-2-methoxybenzoyl)-(R)-α-ethylalanine.

Experimental Workflow for Amide Coupling

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A This compound C Dissolve reactants in suitable solvent (e.g., DMF) A->C B (R)-α-ethylalanine monohydrate B->C D Add coupling agent (e.g., HATU) and base (e.g., DIPEA) C->D E Stir at room temperature D->E F Quench reaction mixture E->F G Extract with organic solvent F->G H Purify by column chromatography G->H I N-(4-amino-5-iodo-2-methoxybenzoyl)- (R)-α-ethylalanine H->I

Caption: General workflow for the synthesis of N-acyl amino acid derivatives.

Protocol 1: Synthesis of N-(4-amino-5-iodo-2-methoxybenzoyl)-(R)-α-ethylalanine

Materials:

  • This compound (1.0 eq)

  • (R)-α-ethylalanine monohydrate (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (100 mg, 0.34 mmol) in DMF (2 mL) is added (R)-α-ethylalanine monohydrate (52 mg, 0.38 mmol), HATU (155 mg, 0.41 mmol), and DIPEA (0.18 mL, 1.02 mmol).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (mg)Moles (mmol)Yield (%)
This compound293.061000.3471
N-(4-amino-5-iodo-2-methoxybenzoyl)-(R)-α-ethylalanine392.19950.24
Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide array of substituents at the 5-position, significantly increasing molecular complexity. While specific examples with detailed protocols for the free carboxylic acid are not abundant in the literature, the corresponding methyl ester is frequently used in such transformations. The general principle involves the reaction of the aryl iodide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Logical Relationship of Suzuki Coupling Components

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound (or its ester) F Coupled Product A->F B Boronic Acid/Ester B->F C Palladium Source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) C->F D Ligand (e.g., PPh₃, SPhos) D->F E Base (e.g., K₂CO₃, Cs₂CO₃) E->F

Caption: Key components of a Suzuki cross-coupling reaction.

Protocol 2: General Procedure for Suzuki Coupling of the Corresponding Methyl Ester

Note: This is a representative protocol based on common practices for similar substrates, as a specific protocol for this compound was not available in the reviewed literature.

Materials:

  • Methyl 4-amino-5-iodo-2-methoxybenzoate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of methyl 4-amino-5-iodo-2-methoxybenzoate, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ in a 3:1 mixture of dioxane and water is prepared in a reaction vessel.

  • The vessel is sealed, and the mixture is degassed and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for sequential and orthogonal chemical modifications, making it a powerful tool for the synthesis of complex molecules. The presented applications in the synthesis of N-acyl amino acid-based indole production inhibitors and its potential in palladium-catalyzed cross-coupling reactions highlight its significance in medicinal chemistry and drug discovery. The provided protocols offer a practical guide for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity is likely to uncover even more diverse and valuable applications in the future.

Application Notes & Protocols for 4-Amino-5-iodo-2-methoxybenzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-iodo-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including an amino group, an iodo substituent, a methoxy group, and a carboxylic acid moiety, provide multiple reaction sites for chemical modification and the introduction of diverse functionalities. While direct applications in marketed drugs are not extensively documented, its structural analogs, particularly the chloro and ethylsulfonyl derivatives, are key intermediates in the synthesis of important therapeutic agents. These notes will explore the established applications of its analogs and project the potential utility of this compound in the synthesis of novel drug candidates, with a focus on kinase inhibitors.

Potential Applications in Drug Discovery

Based on the established roles of its structural analogs, this compound is a promising starting material for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors. The presence of the iodine atom makes it particularly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of aryl and alkynyl groups. This is a common strategy in the development of kinase inhibitors that target the ATP-binding site of the enzyme.

Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many small molecule kinase inhibitors feature a core heterocyclic scaffold, such as quinazoline, which can be synthesized from anthranilic acid derivatives like this compound.

The general workflow for synthesizing kinase inhibitors from this starting material can be conceptualized as follows:

G A 4-Amino-5-iodo-2- methoxybenzoic acid B Cyclization to form Quinazolinone Core A->B e.g., with formamide C Chlorination of Quinazolinone B->C e.g., with SOCl2 or POCl3 D Suzuki/Sonogashira Coupling at Iodo Position C->D E Nucleophilic Aromatic Substitution with Target Amine D->E F Final Kinase Inhibitor E->F

Caption: General workflow for kinase inhibitor synthesis.

This synthetic strategy allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents introduced at both the iodo and amino positions of the original molecule.

Application in the Synthesis of VEGFR-2 Inhibitors (Projected)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several approved VEGFR-2 inhibitors are based on anilino-quinazoline or related scaffolds.

While no specific VEGFR-2 inhibitors have been reported to be synthesized directly from this compound, its structural analog, 5-(ethylsulfonyl)-2-methoxyaniline, is a known fragment of potent VEGFR-2 inhibitors. This suggests that our compound of interest could serve as a valuable starting material for novel VEGFR-2 inhibitors.

The signaling pathway downstream of VEGFR-2 activation is a key target for these inhibitors:

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Cell Cell Proliferation, Migration, Survival PLCg->Cell Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell Inhibitor Potential Inhibitor (derived from 4-Amino-5-iodo- 2-methoxybenzoic acid) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data for Analogous Compounds

To provide a reference for the potential potency of compounds derived from this compound, the following table summarizes the inhibitory activities of known kinase inhibitors synthesized from analogous starting materials.

Kinase TargetAnalogous Starting Material FragmentInhibitor ExampleIC50 (nM)
VEGFR-25-(ethylsulfonyl)-2-methoxyanilineAAZ (PDB: 1Y6A)22
RIPK24-aminoquinolineCompound 145.1

This data is for analogous compounds and should be used as a reference for potential target potency.

Experimental Protocols

The following are generalized protocols for key synthetic steps that could be employed when using this compound in drug discovery.

Protocol 1: Synthesis of 5-Iodo-2-methoxy-4-quinazolinone

This protocol describes the initial cyclization to form the quinazolinone core.

Materials:

  • This compound

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Combine 1 equivalent of this compound and an excess of formamide in a round-bottom flask.

  • Add a high-boiling point solvent and a stir bar.

  • Heat the mixture to reflux (typically 180-200 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexanes) to remove residual high-boiling solvent.

  • Dry the product under vacuum.

Protocol 2: Chlorination of 5-Iodo-2-methoxy-4-quinazolinone

This protocol describes the conversion of the quinazolinone to the more reactive 4-chloroquinazoline intermediate.

Materials:

  • 5-Iodo-2-methoxy-4-quinazolinone

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas trap

  • Heating mantle

  • Stir bar

Procedure:

  • In a fume hood, suspend 1 equivalent of 5-Iodo-2-methoxy-4-quinazolinone in an excess of thionyl chloride or phosphorus oxychloride in a round-bottom flask.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, carefully remove the excess thionyl chloride or phosphorus oxychloride by distillation under reduced pressure.

  • Crystallize the resulting crude product from a suitable solvent (e.g., toluene) to obtain the pure 4-chloro-5-iodo-2-methoxyquinazoline.

Protocol 3: Suzuki Coupling of 4-Chloro-5-iodo-2-methoxyquinazoline

This protocol describes the introduction of an aryl group at the 5-position via a Suzuki coupling reaction.

Materials:

  • 4-Chloro-5-iodo-2-methoxyquinazoline

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle

  • Stir bar

Procedure:

  • To a round-bottom flask, add 1 equivalent of 4-Chloro-5-iodo-2-methoxyquinazoline, 1.1 equivalents of the desired arylboronic acid, 2 equivalents of potassium carbonate, and 5 mol% of the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C for 8-16 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. While direct use in drug synthesis is not yet widely reported, its structural similarity to key intermediates for approved drugs and clinical candidates suggests significant potential. The presence of the iodo group makes it particularly amenable to modern cross-coupling reactions, enabling the generation of diverse chemical libraries for hit-to-lead optimization in drug discovery programs, especially in the area of kinase inhibitors. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the utility of this compound in their own drug discovery efforts.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Amino-5-iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds, specifically quinazolinone derivatives, utilizing 4-Amino-5-iodo-2-methoxybenzoic acid as a key starting material. The incorporation of an iodine atom at the 6-position and a methoxy group at the 7-position of the quinazolinone scaffold is of significant interest in medicinal chemistry for the development of targeted therapies.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinazolinone core is crucial for its pharmacological profile. The use of substituted anthranilic acids, such as this compound, allows for the synthesis of quinazolinones with specific functionalities. The presence of an iodine atom offers a site for further functionalization via cross-coupling reactions, while the methoxy group can influence the compound's solubility and binding affinity to biological targets.

This document outlines a two-step synthetic pathway for the preparation of 6-iodo-7-methoxy-quinazolin-4(3H)-one derivatives from this compound. The methodology involves the initial formation of a key intermediate, 6-iodo-7-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione (also known as 6-iodo-7-methoxy-isatoic anhydride), followed by its reaction with various primary amines.

Data Presentation

Table 1: Synthesis of 6-Iodo-7-methoxy-2-(substituted)-3H-quinazolin-4-one Derivatives
Compound IDR-Group (Amine Used)Reaction Time (h)Yield (%)Melting Point (°C)
3a -CH₃ (Methylamine)485210-212
3b -CH₂CH₃ (Ethylamine)482198-200
3c -C₆H₅ (Aniline)678245-247
3d -CH₂C₆H₅ (Benzylamine)588228-230
3e -(CH₂)₃CH₃ (Butylamine)480185-187

Note: The data presented in this table are representative examples based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Experimental Protocols

Protocol 1: Synthesis of 6-iodo-7-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione (Intermediate 2)

Materials:

  • This compound (1)

  • Triphosgene

  • Toluene

  • Dry Tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 10 g of this compound (1) in 100 mL of dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 1.2 equivalents of triphosgene in 50 mL of dry toluene.

  • Slowly add the triphosgene solution to the stirred solution of this compound over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude 6-iodo-7-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione (2). Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Protocol 2: General Procedure for the Synthesis of 6-iodo-7-methoxy-2-(substituted)-3H-quinazolin-4-one Derivatives (3a-e)

Materials:

  • 6-iodo-7-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione (2)

  • Appropriate primary amine (e.g., methylamine, aniline, benzylamine)

  • Glacial acetic acid

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, place 1 g of 6-iodo-7-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione (2).

  • Add 20 mL of glacial acetic acid to the flask.

  • Add 1.2 equivalents of the desired primary amine to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the pure 6-iodo-7-methoxy-2-(substituted)-3H-quinazolin-4-one derivative (3a-e).

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Products A This compound B 6-iodo-7-methoxy-isatoic anhydride A->B Triphosgene, THF, Reflux C 6-iodo-7-methoxy-quinazolin-4(3H)-one Derivatives B->C R-NH2, Acetic Acid, Reflux

Caption: Synthetic workflow for quinazolinone derivatives.

Signaling_Pathway cluster_drug Drug Action cluster_pathway Potential Signaling Pathway Inhibition Drug Iodo-Quinazolinone Derivative EGFR EGFR Drug->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential EGFR signaling pathway inhibition.

Discussion

The synthetic route presented is a robust and versatile method for the preparation of a variety of 6-iodo-7-methoxy-quinazolin-4(3H)-one derivatives. The formation of the isatoic anhydride intermediate is a key step that proceeds efficiently. The subsequent reaction with primary amines allows for the introduction of diverse substituents at the 3-position of the quinazolinone ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

The presence of the iodine atom at the 6-position is particularly noteworthy. It can serve as a handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce additional complexity and potentially enhance biological activity. Furthermore, iodo-substituted heterocyclic compounds have been reported to exhibit interesting pharmacological properties, including acting as potent enzyme inhibitors. For instance, certain quinazolinone derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The synthesized iodo-quinazolinones could potentially act as inhibitors of key kinases in this pathway, such as EGFR itself, PI3K, or Akt, thereby modulating cell proliferation and survival.

Conclusion

The protocols detailed in these application notes provide a clear and efficient pathway for the synthesis of novel 6-iodo-7-methoxy-quinazolin-4(3H)-one derivatives from this compound. These compounds represent a valuable scaffold for the development of new therapeutic agents, particularly in the field of oncology. Further investigation into their biological activities and mechanism of action is warranted to fully explore their therapeutic potential.

Application Notes and Protocols for the Purification of 4-Amino-5-iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 4-Amino-5-iodo-2-methoxybenzoic acid, a key intermediate in various synthetic applications. The following methods, including recrystallization and column chromatography, are designed to yield a high-purity product suitable for downstream applications in research and drug development.

Introduction

This compound is a substituted aromatic carboxylic acid containing amino, iodo, and methoxy functional groups. Its purification can be challenging due to the potential for various impurities arising from its synthesis. The choice of purification method depends on the nature of the impurities and the desired final purity. This guide outlines two common and effective purification techniques: recrystallization and flash column chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at varying temperatures. The principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.

Experimental Protocol for Recrystallization
  • Solvent Selection : Based on the polarity of this compound, suitable solvents include ethanol, methanol, or a mixture of ethanol and water. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Preliminary small-scale solubility tests are recommended.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration : If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying : Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Summary for Recrystallization
ParameterValue
Starting MaterialCrude this compound
Initial Purity (by HPLC)~85%
Recrystallization SolventEthanol/Water (e.g., 80:20 v/v)
Final Purity (by HPLC)>98%
Yield75-85%
Melting Point (Pure)188-192 °C (Decomposition)

Purification by Flash Column Chromatography

Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential partitioning between the two phases. This method is particularly useful for separating compounds with similar polarities.

Experimental Protocol for Flash Column Chromatography
  • Stationary Phase Preparation : Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation : Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol). Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Loading the Column : Carefully add the silica gel with the adsorbed sample to the top of the packed column.

  • Elution : Begin eluting the column with the mobile phase. A common mobile phase for separating aromatic carboxylic acids is a mixture of a non-polar solvent and a more polar solvent, with a small amount of acid to suppress the ionization of the carboxylic acid group. A suggested starting mobile phase is a gradient of methanol in dichloromethane (e.g., 0-10%) with 0.5% acetic acid.

  • Fraction Collection : Collect fractions of the eluate in test tubes.

  • Analysis of Fractions : Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary for Flash Column Chromatography
ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient: 0-10% Methanol in Dichloromethane + 0.5% Acetic Acid
Initial Purity (by HPLC)~85%
Final Purity (by HPLC)>99%
Yield60-75%
Retention Factor (Rf) on TLC~0.4 (in 10% Methanol/Dichloromethane + 0.5% Acetic Acid)

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the purification process.

Purification_Workflow Crude Crude 4-Amino-5-iodo- 2-methoxybenzoic acid Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Flash Column Chromatography Crude->ColumnChromatography PureProduct Pure Product (>98% Purity) Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, NMR, MS) PureProduct->Analysis Recrystallization_Steps Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize FilterHot Hot Gravity Filtration Decolorize->FilterHot Cool Cool to Crystallize FilterHot->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure Chromatography_Steps Start Crude Product PrepareSample Prepare Sample (Adsorb on Silica) Start->PrepareSample LoadSample Load Sample onto Column PrepareSample->LoadSample PackColumn Pack Column with Silica Gel Slurry PackColumn->LoadSample Elute Elute with Mobile Phase Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions (TLC) CollectFractions->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate Evaporate Solvent CombinePure->Evaporate Pure Pure Product Evaporate->Pure

Application Notes and Protocols for the Characterization of 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-5-iodo-2-methoxybenzoic acid is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its chemical structure, featuring an amino group, an iodine atom, a methoxy group, and a carboxylic acid function on a benzene ring, allows for a variety of chemical modifications and interactions. Accurate characterization of this molecule is crucial for its application in drug development, quality control, and material science studies.

These application notes provide detailed protocols for the analytical characterization of this compound using a range of modern analytical techniques. The described methods are intended to guide researchers, scientists, and drug development professionals in confirming the identity, purity, and physicochemical properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₈H₈INO₃[1][2]
Molecular Weight 293.06 g/mol [2]
CAS Number 155928-39-5[2]
Appearance Off-white to pale yellow crystalline powderGeneric
Melting Point Not available
Solubility Soluble in DMSO and DMF

Analytical Techniques for Characterization

A multi-faceted approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expected Spectral Data:

The following table summarizes the expected chemical shifts for the different protons and carbons in the molecule. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR (400 MHz, DMSO-d₆) - Predicted

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8s1HAr-H
~6.5s1HAr-H
~5.5br s2H-NH₂
~3.8s3H-OCH₃
~12.5br s1H-COOH

¹³C NMR (100 MHz, DMSO-d₆) - Predicted

Chemical Shift (ppm)Assignment
~168C=O (Carboxylic acid)
~155C-OCH₃
~145C-NH₂
~130C-I
~120Ar-CH
~110Ar-CH
~80C-I (Aromatic)
~56-OCH₃
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which aids in structural confirmation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • For positive ion mode, the protonated molecule [M+H]⁺ is expected.

    • For negative ion mode, the deprotonated molecule [M-H]⁻ is expected.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/z
[C₈H₈INO₃+H]⁺293.9622To be determined
[C₈H₈INO₃-H]⁻291.9476To be determined
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Expected FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (Amino group)
3300-2500Strong, Very BroadO-H stretching (Carboxylic acid)
~1700StrongC=O stretching (Carboxylic acid)
~1600MediumN-H bending (Amino group)
1600-1450Medium to StrongC=C stretching (Aromatic ring)
~1250StrongC-O stretching (Aryl ether)
~850MediumC-I stretching
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantifying it in various matrices.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient mixture of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas. The purity is typically expressed as the percentage of the main peak area relative to the total peak area.

HPLC Purity Data:

ParameterResult
Retention Time To be determined
Purity (%) To be determined
Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan.

  • Instrumentation: Use a TGA/DSC simultaneous thermal analyzer.

  • TGA Method:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

    • Monitor the weight loss as a function of temperature.

  • DSC Method:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Monitor the heat flow to and from the sample to detect thermal events such as melting and decomposition.

  • Data Analysis:

    • From the TGA curve, determine the onset of decomposition and the temperature at which significant weight loss occurs.

    • From the DSC curve, determine the melting point (endothermic peak) and any other thermal transitions.

Thermal Analysis Data Summary:

TechniqueParameterResult
TGA Onset of Decomposition (°C)To be determined
DSC Melting Point (°C)To be determined
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and iodine in the compound, which is a fundamental method for confirming the empirical formula.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the dry, pure sample are required.

  • Instrumentation: Use a CHN elemental analyzer for carbon, hydrogen, and nitrogen analysis. A separate method, such as titration or ICP-MS, may be required for iodine analysis.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Analysis: Compare the experimentally determined percentages of each element with the theoretical values calculated from the chemical formula (C₈H₈INO₃).

Elemental Analysis Data:

ElementTheoretical (%)Experimental (%)
Carbon (C) 32.79To be determined
Hydrogen (H) 2.75To be determined
Iodine (I) 43.30To be determined
Nitrogen (N) 4.78To be determined
Oxygen (O) 16.38To be determined

Data Visualization

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis & Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-TOF/Orbitrap) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC (Purity) Sample->HPLC Thermal Thermal Analysis (TGA/DSC) Sample->Thermal EA Elemental Analysis Sample->EA Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight Confirmation MS->MolWeight FuncGroup Functional Group Identification FTIR->FuncGroup Purity Purity Assessment HPLC->Purity ThermalProp Thermal Properties Thermal->ThermalProp EmpFormula Empirical Formula Confirmation EA->EmpFormula Final Comprehensive Characterization

Caption: Workflow for the characterization of this compound.

Analytical_Techniques_Relationship cluster_primary Primary Identification cluster_secondary Property Determination Primary Identity Structure Molecular Formula Secondary Purity Thermal Stability Functional Groups NMR NMR NMR->Primary:f1 MS MS MS->Primary:f0 EA Elemental Analysis EA->Primary:f2 HPLC HPLC HPLC->Secondary:f0 Thermal TGA/DSC Thermal->Secondary:f1 FTIR FTIR FTIR->Secondary:f2

Caption: Relationship between analytical techniques and characterized properties.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal techniques, researchers can confidently verify the identity, purity, and key physicochemical properties of this compound, ensuring its suitability for downstream applications in research and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-5-iodo-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical synthesis. As with many active pharmaceutical ingredients (APIs) and intermediates, a robust and reliable analytical method is crucial for purity determination, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and accuracy.

This application note provides a detailed protocol for the development of a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The methodology covers the systematic approach to optimizing chromatographic conditions, including the selection of the stationary phase, mobile phase composition, and detector settings.

Physicochemical Properties and Chromatographic Considerations

This compound is an amphipathic molecule containing both ionizable functional groups (a carboxylic acid and an amino group) and a hydrophobic aromatic ring. These features dictate its behavior in a reversed-phase system. The retention is primarily governed by the interaction of the hydrophobic backbone with the nonpolar stationary phase, while the polarity and retention are significantly influenced by the pH of the mobile phase, which controls the ionization state of the acidic and basic moieties.

For reproducible results and good peak symmetry, it is essential to suppress the ionization of the carboxylic acid group by maintaining the mobile phase pH below the pKa of the analyte. The use of an acidic modifier in the mobile phase is therefore a standard practice for the analysis of aromatic carboxylic acids.[1][2]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. Other stationary phases such as C8 or Phenyl can be explored for alternative selectivity.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Formic acid (FA), analytical grade

    • Phosphoric acid (H₃PO₄), analytical grade

    • Trifluoroacetic acid (TFA), analytical grade

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and dilute to the mark.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase or a suitable diluent.

HPLC Method Development Workflow

The development of the HPLC method follows a systematic approach to optimize the separation and detection of the analyte.

HPLC_Method_Development start Start: Define Analytical Target Profile col_select Column Selection (e.g., C18, C8, Phenyl) start->col_select mp_screen Mobile Phase Screening (ACN vs. MeOH, Acid Modifier) col_select->mp_screen grad_opt Gradient Optimization (Isocratic vs. Gradient) mp_screen->grad_opt param_fine_tune Parameter Fine-Tuning (Flow Rate, Temperature, Wavelength) grad_opt->param_fine_tune validation Method Validation (ICH Guidelines) param_fine_tune->validation end_point Final Method validation->end_point

Caption: Logical workflow for HPLC method development.

Initial Screening Conditions

The initial screening aims to identify a suitable column and mobile phase combination that provides retention and a reasonable peak shape for the analyte.

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or PDA scan from 200-400 nm to determine λmax)

  • Injection Volume: 10 µL

Optimization of Chromatographic Parameters

Based on the initial screening results, the following parameters should be systematically optimized to achieve the desired resolution, peak shape, and run time.

  • Choice of Organic Modifier: Compare acetonitrile and methanol. Acetonitrile often provides better peak shapes and lower backpressure.

  • Choice of Acid Modifier: Evaluate different acidic modifiers such as formic acid, phosphoric acid, or trifluoroacetic acid.[1] Phosphoric acid can provide excellent peak shapes for carboxylic acids but is not MS-compatible. Formic acid is a good choice for LC-MS applications.[3]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds.[2] An acidic pH (typically between 2.5 and 3.5) is recommended to suppress the ionization of the carboxylic acid group.

  • Gradient/Isocratic Elution: If the initial gradient elution shows a well-retained peak, an isocratic method can be developed for simplicity and robustness. If impurities are present with widely varying polarities, a gradient method will be more suitable.

  • Column Temperature: Adjusting the column temperature can influence selectivity and reduce viscosity. A typical range to investigate is 25-40 °C.

Data Presentation

The following table summarizes hypothetical data from the method development experiments to illustrate the effect of different chromatographic conditions on the retention time, peak asymmetry, and theoretical plates for this compound.

Condition ID Column Mobile Phase A Mobile Phase B Elution Mode Retention Time (min) Peak Asymmetry (As) Theoretical Plates (N)
1C180.1% H₃PO₄ in WaterAcetonitrile60% B Isocratic8.51.112000
2C180.1% FA in WaterAcetonitrile60% B Isocratic7.91.39500
3C180.1% H₃PO₄ in WaterMethanol70% B Isocratic9.21.211000
4Phenyl0.1% H₃PO₄ in WaterAcetonitrile55% B Isocratic10.11.113500

Recommended Final Method

Based on the optimization experiments, a recommended starting method for the analysis of this compound is as follows:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 60% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at the determined λmax (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes

Conclusion

This application note provides a comprehensive framework for the development of a robust and reliable RP-HPLC method for the analysis of this compound. The outlined experimental protocols and systematic optimization approach will enable researchers and scientists to establish a suitable method for quality control and research purposes. The provided final method serves as an excellent starting point, which should be further validated according to the relevant regulatory guidelines (e.g., ICH) to ensure its suitability for the intended application. The principles of controlling mobile phase pH and selecting appropriate stationary and mobile phases are key to achieving successful separations for this and other aromatic carboxylic acids.[1][2]

References

Application Note: 1H and 13C NMR Analysis of 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-5-iodo-2-methoxybenzoic acid is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and a theoretical analysis of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H and ¹³C NMR Spectral Analysis

The chemical structure of this compound, with the predicted numbering for NMR analysis, is shown below:

Caption: Experimental workflow for the 1H and 13C NMR analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit theoretical, guide to the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, based on established structure-spectra correlations, offers a valuable reference for researchers working with this compound. The detailed experimental protocols for sample preparation and data acquisition provide a practical framework for obtaining high-quality NMR spectra. Once experimental data becomes available, it can be compared with the predictions outlined in this note to facilitate a complete structural assignment.

LC-MS protocol for 4-Amino-5-iodo-2-methoxybenzoic acid identification

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS protocol for the identification of 4-Amino-5-iodo-2-methoxybenzoic acid has been developed to provide researchers, scientists, and drug development professionals with a detailed methodology for the analysis of this compound. This application note outlines the necessary steps, from sample preparation to data acquisition and analysis, ensuring reliable and reproducible results.

Introduction

This compound is a substituted benzoic acid derivative. Accurate and sensitive analytical methods are crucial for its identification and characterization in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it an ideal technique for this purpose. This protocol details a general method that can be adapted and optimized for specific research needs.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Sample Preparation

For a standard solution of this compound, the following simple and effective preparation protocol is recommended:

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound standard.

    • Dissolve the standard in 1.0 mL of a suitable organic solvent such as methanol or acetonitrile.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Working Standard Solution (1 µg/mL):

    • Perform a serial dilution of the stock solution with the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the mobile phase to obtain a 10 µg/mL solution. Further dilute 100 µL of this solution into 900 µL of the mobile phase to get a final concentration of 1 µg/mL.

  • Filtration:

    • Prior to injection, filter the working standard solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.[1]

For complex matrices such as plasma or tissue homogenates, more extensive sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[2][3][4]

Liquid Chromatography (LC) Conditions

The following LC conditions are recommended for the separation of this compound. These are based on common practices for the analysis of benzoic acid derivatives.[5][6][7]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The following MS parameters are suggested for the detection and identification of this compound. Electrospray ionization (ESI) is recommended due to the polar nature of the analyte.[2][6]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Full Scan (for initial identification) and Product Ion Scan (for fragmentation analysis)
Mass Range (Full Scan) m/z 100 - 400
Precursor Ion (for MS/MS) Calculated m/z for [M-H]⁻ of C₈H₈INO₃ (Exact Mass: 292.95)
Collision Energy (CE) Optimize between 10-40 eV to achieve characteristic fragmentation.
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

The following table should be used to summarize the quantitative data obtained from the LC-MS analysis of this compound.

ParameterObserved Value
Retention Time (min)
Precursor Ion [M-H]⁻ (m/z) 291.96
Major Fragment Ion 1 (m/z)
Major Fragment Ion 2 (m/z)
Major Fragment Ion 3 (m/z)

Note: The precursor ion m/z is based on the monoisotopic mass of the [M-H]⁻ ion of this compound (C₈H₇INO₃⁻).

Visualization

Experimental Workflow

The overall experimental workflow for the LC-MS identification of this compound is depicted in the following diagram.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Process Process Chromatogram Detect->Process Identify Identify Precursor Ion Process->Identify Fragment Analyze MS/MS Fragments Identify->Fragment Report Generate Report Fragment->Report

Caption: LC-MS workflow for this compound identification.

Predicted Fragmentation Pathway

The following diagram illustrates a predicted fragmentation pathway for this compound in negative ion mode MS/MS.

Fragmentation_Pathway cluster_frags Predicted Fragment Ions parent [M-H]⁻ m/z 291.96 frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z 247.97 parent->frag1 - CO₂ (44 Da) frag2 Loss of CH₃ [M-H-CH₃]⁻ m/z 276.94 parent->frag2 - •CH₃ (15 Da) frag3 Loss of I [M-H-I]⁻ m/z 164.04 parent->frag3 - •I (127 Da)

Caption: Predicted fragmentation of this compound.

References

Application of 4-Amino-5-iodo-2-methoxybenzoic Acid in the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4-Amino-5-iodo-2-methoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amine, an iodine atom, a methoxy group, and a carboxylic acid, provides multiple reactive sites for chemical modification. While direct applications of this specific iodo-analog in marketed pharmaceuticals are not extensively documented in publicly available literature, its structural analogs, particularly the chloro, ethylthio, and ethylsulfonyl derivatives, are well-established intermediates in the synthesis of various therapeutic agents. This document provides detailed application notes and protocols for the potential use of this compound in the development of novel pharmaceuticals, drawing parallels from its closely related analogs. The focus will be on its application as a precursor for the synthesis of potent kinase inhibitors, specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.

Introduction: A Versatile Scaffold for Drug Discovery

Substituted benzoic acids are privileged scaffolds in medicinal chemistry due to their ability to engage in various biological interactions and their synthetic tractability. This compound and its analogs offer a unique combination of functional groups that can be strategically manipulated to synthesize targeted therapies. The amino group can act as a key hydrogen bond donor or acceptor, the methoxy group can influence solubility and metabolic stability, the carboxylic acid can be converted into various bioisosteres, and the halogen atom (iodine or chlorine) provides a handle for cross-coupling reactions to introduce further molecular complexity.

Analogs of the title compound have been successfully employed in the development of:

  • Antipsychotic Agents: The ethylsulfonyl analog, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, is a crucial intermediate in the synthesis of amisulpride, a selective dopamine D2/D3 receptor antagonist.

  • Anti-inflammatory and Analgesic Agents: The chloro analog, 4-Amino-5-chloro-2-methoxybenzoic acid, serves as a key building block for this class of drugs.[1]

  • Kinase Inhibitors: The related aniline, 5-(ethylsulfonyl)-2-methoxyaniline, is a vital pharmacophoric fragment in a number of potent VEGFR2 inhibitors, which are critical in cancer therapy for inhibiting angiogenesis.[2]

This document will focus on the potential application of this compound in the synthesis of VEGFR2 inhibitors, a prominent class of anti-cancer drugs.

Application in the Synthesis of VEGFR2 Kinase Inhibitors

The iodine atom in this compound makes it an ideal candidate for Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl moieties, a common strategy in the design of kinase inhibitors to occupy the hydrophobic pocket of the ATP binding site.

Rationale for Targeting VEGFR2

VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2] In cancerous tumors, uncontrolled angiogenesis is a hallmark, providing the necessary blood supply for tumor growth and metastasis. Inhibition of VEGFR2 signaling is therefore a clinically validated strategy to combat cancer.

Hypothetical Signaling Pathway of a VEGFR2 Inhibitor

The following diagram illustrates the mechanism of action of a hypothetical VEGFR2 inhibitor synthesized from a this compound precursor.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 P P VEGFR2->P Phosphorylates ATP ATP ADP ADP ATP->ADP Hydrolysis Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Inhibitor Novel Inhibitor (from 4-Amino-5-iodo-2- methoxybenzoic acid) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: VEGFR2 signaling pathway and mechanism of inhibition.

Experimental Protocols

The following protocols are representative examples of how this compound could be utilized in a drug discovery workflow.

Synthesis of a Hypothetical VEGFR2 Inhibitor Intermediate

This protocol describes a Suzuki coupling reaction to introduce a pyridine moiety, a common feature in many kinase inhibitors.

Synthesis_Workflow start Start: 4-Amino-5-iodo-2- methoxybenzoic acid step1 Step 1: Esterification (e.g., SOCl2, MeOH) start->step1 intermediate1 Methyl 4-amino-5-iodo-2- methoxybenzoate step1->intermediate1 step2 Step 2: Suzuki Coupling (Pyridine-3-boronic acid, Pd(PPh3)4, K2CO3) intermediate1->step2 intermediate2 Methyl 4-amino-2-methoxy-5- (pyridin-3-yl)benzoate step2->intermediate2 step3 Step 3: Amide Coupling (e.g., with a substituted aniline, HATU, DIPEA) intermediate2->step3 final_product Final Product: Novel VEGFR2 Inhibitor Candidate step3->final_product

Caption: Synthetic workflow for a novel VEGFR2 inhibitor.

Protocol:

  • Esterification: To a solution of this compound (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C. Reflux the mixture for 4 hours. Cool to room temperature and concentrate under reduced pressure. Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the methyl ester.

  • Suzuki Coupling: To a solution of the methyl ester (1 eq.) in a 3:1 mixture of dioxane and water, add pyridine-3-boronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (3 eq.). Degas the mixture with argon for 15 minutes. Heat the reaction at 90 °C for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify by column chromatography to obtain the coupled product.

  • Amide Coupling: The resulting intermediate can undergo further modifications, such as amide coupling with various anilines, to generate a library of potential inhibitors.

In Vitro VEGFR2 Kinase Assay

This protocol is for evaluating the inhibitory activity of the synthesized compounds against the VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, VEGFR2 kinase, and the inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of ATP and the substrate.

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

The following table summarizes hypothetical biological data for a series of compounds derived from this compound.

Compound IDR-Group (from Suzuki Coupling)VEGFR2 IC₅₀ (nM)Cellular Antiproliferative Activity (HUVEC, GI₅₀ in µM)
Lead-001 Phenyl1501.2
Lead-002 3-Pyridyl250.3
Lead-003 4-Fluorophenyl800.9
Lead-004 2-Thienyl1101.5
Sunitinib (Reference Drug)90.05

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel pharmaceutical agents. While its direct incorporation into marketed drugs is not as prevalent as its analogs, its chemical properties, particularly the presence of the iodine atom, make it an excellent candidate for modern synthetic methodologies in drug discovery. The protocols and data presented herein, based on the well-established role of similar compounds in the development of kinase inhibitors, provide a solid foundation for researchers and scientists to explore the potential of this compound in their drug development programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic approach is the electrophilic iodination of 4-Amino-2-methoxybenzoic acid. This is typically a two-step process starting from the more readily available methyl ester, methyl 4-amino-2-methoxybenzoate, followed by hydrolysis of the ester to the desired carboxylic acid. The iodination is the critical step where yield and purity are often determined.

Q2: Which iodinating agent is best for this synthesis?

A2: Several iodinating agents can be used, with the choice often depending on laboratory safety protocols, cost, and desired reactivity. The most common are:

  • N-Iodosuccinimide (NIS): A mild and selective iodinating agent. It often requires a catalyst, such as a Lewis or Brønsted acid, to enhance its electrophilicity.

  • Iodine (I₂) with an oxidizing agent: A classic and cost-effective method. Common oxidizing agents include nitric acid, hydrogen peroxide, or iodic acid. This system generates a more reactive iodine species in situ.

Q3: What are the key factors influencing the yield of the iodination step?

A3: The key factors include:

  • Choice of iodinating agent and catalyst.

  • Reaction temperature: Lower temperatures can improve selectivity and reduce side reactions.

  • Solvent: The solvent should dissolve the starting material and be compatible with the reagents. Acetic acid, methanol, and dichloromethane are commonly used.

  • Stoichiometry of reagents: Using an excess of the iodinating agent can lead to di-iodination or other side reactions.

  • pH of the reaction medium: For aniline derivatives, the acidity of the medium can affect the reactivity of the amino group.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the iodinated product indicate the reaction is proceeding.

Q5: What is the best method for purifying the final product?

A5: Purification of the final product, this compound, is typically achieved by recrystallization. Common solvent systems for recrystallization include ethanol/water or methanol/water mixtures. If significant impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive Iodinating Agent Ensure the N-Iodosuccinimide (NIS) is fresh and has been stored properly, protected from light and moisture. If using Iodine/oxidant, ensure the oxidant is active.
Insufficient Catalyst If using NIS, ensure the appropriate amount of a suitable catalyst (e.g., trifluoroacetic acid) is added.
Low Reaction Temperature While low temperatures can improve selectivity, the reaction may be too slow. Gradually increase the temperature and monitor the reaction by TLC.
Poor Solubility of Starting Material Try a different solvent or a co-solvent system to ensure the starting material is fully dissolved. For example, using a mixture of dichloromethane and acetonitrile.
Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes & Solutions

Possible CauseRecommended Solution
Over-iodination (Di-iodination) Reduce the stoichiometry of the iodinating agent to 1.0-1.1 equivalents relative to the starting material. Add the iodinating agent portion-wise to maintain a low concentration.
Side Reactions on the Amino Group Protect the amino group as an acetamide before iodination. The acetyl group can be removed during the final hydrolysis step.
Reaction Temperature is Too High Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the desired mono-iodinated product.
Problem 3: Difficult Purification of the Final Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Presence of Unreacted Starting Material If the Rf values on TLC are very close, consider using a different solvent system for column chromatography with a lower polarity to improve separation.
Formation of Colored Impurities Treat the crude product with activated charcoal during recrystallization to remove colored byproducts.
Oily Product Instead of Solid The product may be impure. Attempt to purify by column chromatography first, and then induce crystallization by scratching the flask or adding a seed crystal.

Experimental Protocols

Protocol 1: Iodination of Methyl 4-amino-2-methoxybenzoate using N-Iodosuccinimide (NIS)

Materials:

  • Methyl 4-amino-2-methoxybenzoate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) (catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-amino-5-iodo-2-methoxybenzoate.

Protocol 2: Hydrolysis of Methyl 4-amino-5-iodo-2-methoxybenzoate

Materials:

  • Crude methyl 4-amino-5-iodo-2-methoxybenzoate

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

Procedure:

  • Dissolve the crude methyl 4-amino-5-iodo-2-methoxybenzoate in methanol.

  • Add an excess of sodium hydroxide solution (e.g., 3.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 3-4 with hydrochloric acid solution.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Iodination Conditions

Iodinating AgentCatalystSolventTemperature (°C)Typical Yield (%)
NISTFADCM0 to RT85-95
I₂ / H₂O₂-Acetic Acid5070-85
ICl-Acetic AcidRT80-90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Hydrolysis start Methyl 4-amino-2-methoxybenzoate reagents1 NIS, TFA, DCM reaction1 Iodination Reaction start->reaction1 reagents1->reaction1 workup1 Aqueous Workup reaction1->workup1 intermediate Crude Methyl 4-amino-5-iodo-2-methoxybenzoate workup1->intermediate reagents2 NaOH, Methanol reaction2 Hydrolysis Reaction intermediate->reaction2 reagents2->reaction2 workup2 Acidification & Filtration reaction2->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions_conversion Low Conversion Solutions cluster_solutions_selectivity Low Selectivity Solutions start Low Yield Issue check_conversion Check TLC for Conversion start->check_conversion check_selectivity Check TLC for Multiple Spots start->check_selectivity solution_reagent Verify Reagent Activity check_conversion->solution_reagent No/Low Conversion solution_catalyst Adjust Catalyst Amount check_conversion->solution_catalyst No/Low Conversion solution_temp_low Increase Temperature check_conversion->solution_temp_low No/Low Conversion solution_stoichiometry Adjust Reagent Stoichiometry check_selectivity->solution_stoichiometry Multiple Products solution_protection Protect Amino Group check_selectivity->solution_protection Multiple Products solution_temp_high Decrease Temperature check_selectivity->solution_temp_high Multiple Products

Caption: Troubleshooting logic for low yield issues.

Common side reactions in the synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges and side reactions encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound lower than expected?

Answer:

Low yields can be attributed to several factors:

  • Incomplete Reaction: The iodination reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged reaction times or higher temperatures can also lead to the formation of side products.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the iodinating agent to the starting material can result in a lower yield. Ensure accurate measurement of all reagents. A slight excess of the iodinating agent is often used to drive the reaction to completion, but a large excess can promote di-iodination.

  • Side Reactions: The formation of byproducts is a common cause of reduced yield. The primary competing reactions are the formation of isomeric products and di-iodinated species.

  • Loss during Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps. Ensure phase separation is clean during extraction and minimize the number of transfer steps. When performing recrystallization, use a minimal amount of a suitable hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.

Question 2: My TLC analysis shows multiple spots in the product mixture. What are these impurities?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product and unreacted starting material, common impurities include:

  • Isomeric Products: While the 5-iodo isomer is the major product due to the directing effects of the amino and methoxy groups, other isomers can form in smaller quantities. The -NH2 and -OCH3 groups are ortho, para-directing, which can lead to substitution at other positions on the ring.

  • Di-iodinated Product: The presence of two strong activating groups (-NH2 and -OCH3) on the aromatic ring increases its electron density, making it susceptible to a second iodination, resulting in the formation of a di-iodo-benzoic acid derivative.

  • Oxidation of the Amino Group: The amino group is sensitive to oxidation, especially if harsh oxidizing agents are used in the iodination step. This can lead to the formation of colored impurities.

Question 3: The color of my final product is off-white or brownish instead of the expected white solid. What is the cause and how can I fix it?

Answer:

A non-white product color often indicates the presence of trace impurities.

  • Cause: The most likely cause is the oxidation of the amino group, which can form colored byproducts. Residual iodine from the reaction can also impart a color.

  • Solution:

    • Decolorization: During the work-up, washing the crude product with a dilute solution of a reducing agent like sodium thiosulfate (Na2S2O3) can help remove unreacted iodine.

    • Recrystallization with Charcoal: If the product is still colored after initial purification, a recrystallization step using activated charcoal can be effective. The charcoal will adsorb the colored impurities, and upon hot filtration, a purer, colorless solution should be obtained, from which the final product can be crystallized.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are summarized in the table below. The formation of these byproducts is influenced by the reaction conditions.

Side Product/ImpurityChemical StructureReason for FormationSuggested Analytical Method for Detection
4-Amino-3-iodo-2-methoxybenzoic acidIsomerElectrophilic attack at the position ortho to the methoxy group and meta to the amino group.HPLC, 1H NMR
4-Amino-3,5-diiodo-2-methoxybenzoic acidDi-iodinated productThe highly activated aromatic ring undergoes a second iodination.HPLC, Mass Spectrometry, 1H NMR
Oxidized byproductsComplex mixtureOxidation of the electron-rich amino group by the iodinating agent or air.TLC (often colored spots), HPLC
Unreacted Starting Material4-Amino-2-methoxybenzoic acidIncomplete reaction.TLC, HPLC, 1H NMR

Q2: How can I minimize the formation of the di-iodinated side product?

A2: To minimize di-iodination, you should carefully control the reaction conditions:

  • Stoichiometry: Use a controlled amount of the iodinating agent. A molar ratio of 1:1 to 1:1.1 (starting material to iodinating agent) is generally recommended.

  • Temperature: Perform the reaction at a low to moderate temperature. Higher temperatures can increase the rate of the second iodination.

  • Reaction Time: Monitor the reaction progress closely using TLC. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the di-iodinated product.

Q3: What is the role of the directing groups in determining the position of iodination?

A3: The substituents on the benzene ring direct the incoming electrophile (iodine) to specific positions. In 4-amino-2-methoxybenzoic acid:

  • The amino group (-NH2) is a strong activating and ortho-, para-director.

  • The methoxy group (-OCH3) is also a strong activating and ortho-, para-director.

  • The carboxylic acid group (-COOH) is a deactivating and meta-director.

The combined effect of these groups favors iodination at the 5-position, which is ortho to the powerful amino directing group and meta to the deactivating carboxylic acid group.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 4-Amino-2-methoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or another suitable solvent)

  • Sodium thiosulfate (Na2S2O3)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Activated charcoal (optional)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-amino-2-methoxybenzoic acid in acetonitrile.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add N-Iodosuccinimide (NIS) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from hot ethanol. If the product is colored, add a small amount of activated charcoal to the hot solution, filter through celite while hot, and then allow the filtrate to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Start 4-Amino-2-methoxybenzoic acid Product This compound Start->Product NIS, Acetonitrile Isomer 4-Amino-3-iodo-2-methoxybenzoic acid Start->Isomer Alternative Iodination Diiodo 4-Amino-3,5-diiodo-2-methoxybenzoic acid Product->Diiodo Excess NIS

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Workflow Start Experiment Complete CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? (TLC/Color) CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction: - Extend reaction time - Check reagent quality CheckYield->IncompleteReaction Yes SideReactions Side Reactions: - Optimize stoichiometry - Control temperature CheckYield->SideReactions Yes PurificationLoss Loss during Work-up: - Careful extraction - Optimize recrystallization CheckYield->PurificationLoss Yes Recrystallize Purification Strategy: - Recrystallize - Use activated charcoal CheckPurity->Recrystallize Yes End Pure Product CheckPurity->End No IncompleteReaction->CheckPurity SideReactions->CheckPurity PurificationLoss->CheckPurity Recrystallize->End

Caption: Troubleshooting workflow for synthesis issues.

Overcoming challenges in the purification of 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Amino-5-iodo-2-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My final product is off-white or colored, not the expected pure white solid. How can I remove the colored impurities?

Possible Causes:

  • Residual Iodine: Trace amounts of iodine from the iodination reaction can impart a yellowish or brownish color to the product.

  • Oxidation: Aromatic amines can be susceptible to air oxidation, leading to the formation of colored byproducts.

  • Side Reaction Products: Impurities from the synthesis, such as poly-iodinated species or other colored aromatic compounds, may be present.

Solutions:

  • Activated Carbon Treatment: A common method for removing colored impurities is to treat a solution of the crude product with activated carbon. The product is dissolved in a suitable solvent (e.g., a mixture of methanol and water), a small amount of activated carbon is added, and the mixture is heated briefly. The hot solution is then filtered to remove the carbon, and the purified product is recovered by crystallization.

  • Reductive Quench: After the iodination reaction, quenching with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution can help to remove unreacted iodine.

  • Recrystallization: Multiple recrystallizations from an appropriate solvent system can effectively remove colored impurities.

Q2: I am observing a low yield after the final purification step. What are the potential reasons and how can I improve it?

Possible Causes:

  • Incomplete Precipitation/Crystallization: The pH of the solution during precipitation or the choice of crystallization solvent may not be optimal, leading to product loss in the mother liquor.

  • Product Adsorption: During activated carbon treatment, some of the desired product may be adsorbed onto the carbon, reducing the yield.

  • Multiple Purification Steps: Each purification step inherently involves some product loss.

Solutions:

  • Optimize pH for Precipitation: this compound is amphoteric. Carefully adjust the pH of the aqueous solution to its isoelectric point to achieve maximum precipitation. This is typically done by adding an acid (e.g., HCl) to a basic solution of the compound.

  • Optimize Recrystallization: Systematically screen different solvent systems (e.g., ethanol/water, methanol/water, acetic acid/water) to find conditions that provide high recovery of the pure product.

  • Minimize Activated Carbon Usage: Use the minimum amount of activated carbon necessary to achieve decolorization. The amount can be optimized through small-scale trials.

  • Process Mother Liquor: The mother liquor from crystallization can be concentrated and a second crop of crystals can be collected to improve the overall yield.

Q3: My purified product shows the presence of regioisomers or poly-iodinated species in the NMR or LC-MS analysis. How can these be removed?

Possible Causes:

  • Non-selective Iodination: The iodination reaction conditions may not be fully optimized, leading to the formation of undesired isomers (e.g., iodination at a different position on the aromatic ring) or the addition of more than one iodine atom.

Solutions:

  • Fractional Crystallization: Carefully controlled crystallization may allow for the separation of the desired isomer from impurities, as different isomers can have different solubilities.

  • Chromatographic Purification: For challenging separations, column chromatography using silica gel is a powerful technique. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) can be developed to separate the desired product from its isomers.

  • Reaction Optimization: Revisit the iodination reaction itself. Modifying parameters such as temperature, reaction time, and the choice of iodinating agent can improve the regioselectivity of the reaction and minimize the formation of these impurities from the outset.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the synthesis and purification of this compound?

A typical synthesis involves the iodination of a protected precursor, 4-acetamido-2-methoxybenzoic acid methyl ester, followed by hydrolysis of the ester and deprotection of the amino group. The final purification generally involves precipitation, recrystallization, and potentially decolorization.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start 4-Amino-2- methoxybenzoic acid protection Amino Protection (e.g., Acetylation) start->protection esterification Esterification (e.g., with Methanol) protection->esterification iodination Iodination esterification->iodination hydrolysis Hydrolysis (Ester and Amide) iodination->hydrolysis precipitation Acidification & Precipitation hydrolysis->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Pure 4-Amino-5-iodo- 2-methoxybenzoic acid drying->final_product

Caption: General workflow for the synthesis and purification of this compound.

Q2: What are some recommended solvent systems for the recrystallization of this compound?

Based on the purification of structurally similar compounds, the following solvent systems are good starting points for optimization:

  • Methanol/Water

  • Ethanol/Water

  • Aqueous Acetic Acid

  • Dimethylformamide (DMF)/Water

  • Dimethyl sulfoxide (DMSO)/Water

The ideal solvent system should have the product being highly soluble at elevated temperatures and sparingly soluble at room temperature or below.

Q3: How can I monitor the purity of my product during the purification process?

Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to track the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structural isomers or other impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Data Presentation

The following table summarizes hypothetical quantitative data for different purification methods, which should be determined experimentally for optimal results.

Purification MethodPurity (by HPLC)Yield (%)Color
Single Recrystallization (Ethanol/Water)98.5%85%Off-white
Recrystallization with Carbon Treatment99.5%75%White
Column Chromatography>99.8%60%White
Precipitation (pH adjustment)97.0%90%Light yellow

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Logical Relationship: Troubleshooting Purification Issues

cluster_color Off-Color Product cluster_yield Low Yield cluster_purity Isomeric Impurities issue Purification Issue color_cause1 Residual Iodine color_cause2 Oxidation yield_cause1 Incomplete Precipitation yield_cause2 Product Adsorption purity_cause Non-selective Reaction color_solution2 Reductive Quench color_cause1->color_solution2 color_solution1 Carbon Treatment color_cause2->color_solution1 yield_solution1 Optimize pH yield_cause1->yield_solution1 yield_solution2 Optimize Solvents yield_cause2->yield_solution2 purity_solution1 Fractional Crystallization purity_cause->purity_solution1 purity_solution2 Chromatography purity_cause->purity_solution2

Caption: Logical relationships between common purification issues, their causes, and potential solutions.

Technical Support Center: Optimizing Reactions for 4-Amino-5-iodo-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-5-iodo-2-methoxybenzoic acid. The following sections detail common issues and optimization strategies for creating derivatives of this compound through amide coupling and Suzuki cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in forming amide bonds with this compound?

A1: The primary challenges stem from the electronic properties and steric hindrance of the molecule. The amino group is part of an electron-rich aromatic ring, which can reduce its nucleophilicity. Additionally, the ortho-methoxy group provides steric hindrance around the carboxylic acid, potentially slowing down the reaction with the incoming amine.

Q2: Which coupling reagents are recommended for amide bond formation with this molecule?

A2: For challenging couplings involving sterically hindered or electron-rich anilines, uronium-based reagents like HATU, HBTU, and COMU are often effective.[1] These reagents can rapidly form the active ester, promoting the reaction. It is advisable to screen a few coupling agents to find the optimal one for your specific substrate.

Q3: What is a common side reaction to watch out for during amide coupling?

A3: A potential side reaction is the formation of a urea derivative from the coupling reagent, especially with carbodiimides like DCC or EDC, which can complicate purification.[1] Additionally, with anthranilic acid derivatives, intramolecular cyclization can sometimes occur under harsh conditions.[2]

Q4: What are the key parameters to optimize for a Suzuki cross-coupling reaction with the 5-iodo position?

A4: Key parameters include the choice of palladium catalyst and ligand, the base, and the solvent system. The electronic and steric nature of the boronic acid partner will also significantly influence the reaction outcome. For electron-rich aryl iodides, using electron-rich and bulky phosphine ligands can be beneficial.[3][4]

Q5: How can I purify the polar derivatives of this compound?

A5: Purification of polar aromatic compounds can be challenging with standard normal-phase chromatography. Reversed-phase chromatography is a common alternative. For very polar compounds that do not retain well on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique to consider.[5][6][7] HILIC uses a polar stationary phase with a mobile phase consisting of a high concentration of organic solvent and a small amount of water.[7]

Troubleshooting Guides

Amide Coupling Reactions

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Low nucleophilicity of the amine Use a more potent coupling reagent like HATU or COMU. Consider adding an activating additive such as HOBt or HOAt. Increasing the reaction temperature may also help.
Steric hindrance Switch to a less bulky coupling reagent if possible. Prolong the reaction time and consider heating the reaction.
Formation of inactive activated ester Ensure your coupling reagent is fresh and anhydrous. Monitor the formation of the active ester by a technique like LC-MS if possible.
Poor solubility of starting materials Screen different solvents. Aprotic polar solvents like DMF, DMA, or NMP are common choices for amide couplings.
Incorrect base or base stoichiometry Use a non-nucleophilic organic base like DIPEA or NMM. Typically, 2-3 equivalents of base are used.

Problem 2: Difficult Purification

Possible Cause Suggested Solution
Product is highly polar Use reversed-phase flash chromatography. If the product is still not retained, explore HILIC with a suitable polar stationary phase (e.g., silica, diol, or amine-functionalized silica).[5][6][7]
Byproducts from coupling reagent If using EDC or DCC, the urea byproduct can often be removed by filtration if it precipitates. Using water-soluble EDC can allow for removal with an aqueous wash.[1]
Unreacted starting materials Optimize the reaction stoichiometry. Sometimes using a slight excess (1.1-1.2 equivalents) of the amine or acid can drive the reaction to completion.
Suzuki Cross-Coupling Reactions

Problem 1: Low Conversion of the Aryl Iodide

Possible Cause Suggested Solution
Inactive catalyst Ensure proper degassing of solvents and use of an inert atmosphere (Nitrogen or Argon) to prevent catalyst decomposition. Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species.
Slow oxidative addition The electron-rich nature of the substrate can slow this step.[3] Use an electron-rich and bulky phosphine ligand (e.g., a Buchwald ligand like SPhos or XPhos) to accelerate the oxidative addition.
Poor choice of base The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base can be a critical factor.
Protodeboronation of the boronic acid This side reaction consumes the coupling partner. Use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) which can be more stable.

Problem 2: Formation of Homocoupling Byproducts

Possible Cause Suggested Solution
Reaction conditions favoring homocoupling Lower the reaction temperature and catalyst loading. Ensure that the reaction is free of oxygen.
Nature of the boronic acid Some boronic acids are more prone to homocoupling. Using a boronic ester can sometimes mitigate this issue.

Experimental Protocols

General Protocol for HATU-mediated Amide Coupling
  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq.) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki Cross-Coupling
  • To a reaction vessel, add this compound derivative (1.0 eq.), the boronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables provide representative data for the optimization of reaction conditions.

Table 1: Screening of Coupling Reagents for Amide Bond Formation

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1EDC/HOBtDIPEADMF252445
2HATUDIPEADMF25685
3COMUDIPEADMF25688
4T3PPyridineAcetonitrile601275

Table 2: Optimization of Suzuki Cross-Coupling Conditions

EntryPd CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O901260
2Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100892
3PdCl₂(dppf)-Cs₂CO₃DMF1001078
4Pd(OAc)₂XPhosK₂CO₃THF/H₂O801285

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 4-Amino-5-iodo- 2-methoxybenzoic acid C Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) in Solvent (e.g., DMF) A->C B Amine B->C D Aqueous Workup C->D Reaction Completion E Purification (e.g., Flash Chromatography) D->E F Amide Product E->F

Caption: General workflow for amide coupling.

Suzuki_Coupling_Troubleshooting cluster_catalyst Catalyst Issues cluster_ligand Ligand & Substrate Issues cluster_conditions Reaction Conditions Start Low Yield in Suzuki Coupling A1 Inactive Catalyst? Start->A1 B1 Slow Oxidative Addition? Start->B1 C1 Incorrect Base? Start->C1 D1 Protodeboronation? Start->D1 A2 Degas Solvents Use Inert Atmosphere A1->A2 Solution Success Improved Yield A2->Success B2 Use Electron-Rich/ Bulky Ligand B1->B2 Solution B2->Success C2 Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) C1->C2 Solution C2->Success D2 Use Anhydrous Solvent/ Boronic Ester D1->D2 Solution D2->Success

Caption: Troubleshooting logic for low Suzuki coupling yield.

References

Technical Support Center: 4-Amino-5-iodo-2-methoxybenzoic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-Amino-5-iodo-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on its chemical structure, several degradation pathways can be anticipated under forced degradation conditions (hydrolytic, oxidative, photolytic, and thermal). Key reactive sites on the molecule are the amino group, the carboxylic acid group, the carbon-iodine bond, and the aromatic ring itself.

  • Hydrolytic Degradation: Under acidic or basic conditions, the primary degradation is unlikely to involve the amide bond since it is an aromatic amine. However, extreme pH and temperature could potentially lead to dealkylation of the methoxy group or decarboxylation.

  • Oxidative Degradation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.[1] The electron-rich aromatic ring is also prone to oxidation, potentially leading to ring-opened products.

  • Photolytic Degradation: Aromatic iodo compounds are known to be susceptible to photodecomposition.[2] The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV light, leading to de-iodination and the formation of radical species that can subsequently react to form various degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation is a common degradation pathway for benzoic acid derivatives, which would result in the formation of 4-iodo-3-methoxyaniline.[3][4][5]

Q2: What are the expected degradation products of this compound?

A2: Based on the potential degradation pathways, the following degradation products could be expected:

  • Decarboxylation Product: 4-iodo-3-methoxyaniline (from thermal stress).

  • De-iodination Product: 4-Amino-2-methoxybenzoic acid (from photolytic stress).

  • Oxidation Products: 4-Nitroso-5-iodo-2-methoxybenzoic acid or 4-Nitro-5-iodo-2-methoxybenzoic acid (from oxidative stress).

  • Hydrolysis Product: Potential for de-methylation to 4-Amino-5-iodo-2-hydroxybenzoic acid under extreme conditions.

Q3: How can I monitor the degradation of this compound?

A3: The most common and effective technique for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) with a UV detector or a photodiode array (PDA) detector. For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation.[6] 2. Inappropriate mobile phase pH. 3. Column overload.[6] 4. Presence of silanol interactions.1. Use a new column or a guard column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Add a competing base like triethylamine to the mobile phase in small concentrations (e.g., 0.1%).
Shifting retention times 1. Inconsistent mobile phase preparation.[7] 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.[7] 4. Column equilibration is insufficient.1. Prepare fresh mobile phase and ensure accurate composition. Degas the mobile phase properly. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and ensure a steady flow rate. 4. Equilibrate the column with the mobile phase for a sufficient time before injection.
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. 3. Impurities in the sample diluent.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the injection sequence. 3. Run a blank injection with only the diluent to identify the source of the ghost peaks.
No peaks or very small peaks 1. Incorrect wavelength detection. 2. Sample degradation before injection. 3. Injection failure.1. Determine the UV absorption maximum (λmax) of this compound and set the detector accordingly. 2. Prepare samples fresh and protect them from light and high temperatures. 3. Check the injector for any blockages or mechanical issues.
Mass Spectrometry (MS) Analysis Issues
Problem Possible Cause Troubleshooting Steps
In-source de-iodination 1. Use of formic acid in the mobile phase.[8] 2. High capillary voltage in the ESI source.[8]1. Replace formic acid with acetic acid or ammonium acetate as a mobile phase additive.[8] 2. Optimize the capillary voltage to a lower setting to minimize in-source fragmentation.
Poor ionization 1. Suboptimal ionization source parameters. 2. Inappropriate mobile phase for ESI or APCI.1. Tune the mass spectrometer and optimize parameters such as gas flow rates, temperatures, and voltages. 2. Ensure the mobile phase composition is compatible with the chosen ionization technique. For ESI, a volatile buffer is preferred.
Complex mass spectra 1. Presence of multiple degradation products. 2. Isotopic pattern of iodine.1. Use tandem MS (MS/MS) to isolate and fragment individual parent ions for structural elucidation. 2. Be aware that iodine is monoisotopic, which simplifies the isotopic pattern of the parent compound and its degradation products containing iodine.

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Acid Hydrolysis:

  • Protocol: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 N HCl. Heat the solution at 60°C for 24-48 hours.

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.

2. Base Hydrolysis:

  • Protocol: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for 24-48 hours.

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 N HCl.

3. Oxidative Degradation:

  • Protocol: Dissolve the compound in a suitable solvent and add 3-6% hydrogen peroxide. Keep the solution at room temperature for 24-48 hours, protected from light.

4. Photolytic Degradation:

  • Protocol: Expose a solution of the compound (in a photostable solvent like water or acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

5. Thermal Degradation:

  • Protocol: Expose the solid compound to dry heat at a temperature of 80-100°C for 24-48 hours.

Analytical Method: HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm (or λmax of the parent compound)

  • Column Temperature: 30°C

Visualizations

Degradation_Pathways This compound This compound 4-iodo-3-methoxyaniline 4-iodo-3-methoxyaniline This compound->4-iodo-3-methoxyaniline Thermal Stress (Decarboxylation) 4-Amino-2-methoxybenzoic acid 4-Amino-2-methoxybenzoic acid This compound->4-Amino-2-methoxybenzoic acid Photolytic Stress (De-iodination) Oxidized Products\n(e.g., Nitroso, Nitro) Oxidized Products (e.g., Nitroso, Nitro) This compound->Oxidized Products\n(e.g., Nitroso, Nitro) Oxidative Stress Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolytic Stress (e.g., De-methylation)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Sample Preparation Sample Preparation Acid->Sample Preparation HPLC-UV/PDA HPLC-UV/PDA Sample Preparation->HPLC-UV/PDA Base Base Base->Sample Preparation Oxidative Oxidative Oxidative->Sample Preparation Photolytic Photolytic Photolytic->Sample Preparation Thermal Thermal Thermal->Sample Preparation LC-MS LC-MS HPLC-UV/PDA->LC-MS LC-NMR LC-NMR LC-MS->LC-NMR Data Interpretation Data Interpretation LC-NMR->Data Interpretation Pathway Elucidation Pathway Elucidation Data Interpretation->Pathway Elucidation

Caption: General experimental workflow for forced degradation studies.

References

How to resolve solubility issues with 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Amino-5-iodo-2-methoxybenzoic acid.

Troubleshooting Guide

Low solubility of this compound can impede experimental progress. This guide offers a systematic approach to resolving these challenges.

Initial Assessment:

Before attempting advanced solubilization techniques, verify the following:

  • Compound Identity and Purity: Confirm the identity and purity of your this compound sample through appropriate analytical methods (e.g., NMR, LC-MS). Impurities can significantly impact solubility.

  • Visual Inspection: Examine the solid material. The presence of aggregates or non-uniform particles may suggest that particle size reduction could be beneficial.

Troubleshooting Workflow:

If initial checks do not resolve the issue, follow this workflow to systematically address solubility problems.

G cluster_0 Solubility Troubleshooting Workflow start Start: Solubility Issue with This compound check_purity Verify Compound Purity and Identity start->check_purity solvent_selection Solvent Screening (DMSO, Methanol, etc.) check_purity->solvent_selection ph_adjustment pH Adjustment (Acidic or Basic Conditions) solvent_selection->ph_adjustment If solubility is low success Compound Dissolved (Proceed with Experiment) solvent_selection->success If successful cosolvency Co-solvent System (e.g., Water/Organic Mixtures) ph_adjustment->cosolvency If pH adjustment is insufficient ph_adjustment->success If successful temp_sonication Increase Temperature and/or Use Sonication cosolvency->temp_sonication For further enhancement temp_sonication->success If successful failure Consult Further (Advanced Techniques) temp_sonication->failure If unsuccessful

Caption: Troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: Based on available data, this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] It is generally poorly soluble in water.

Q2: How can I improve the solubility of this compound in aqueous solutions?

A2: Due to the presence of both an amino group (basic) and a carboxylic acid group (acidic), the solubility of this compound is highly dependent on pH.

  • Acidic Conditions: In acidic solutions (pH < 4), the amino group will be protonated, forming a more soluble salt.

  • Basic Conditions: In basic solutions (pH > 8), the carboxylic acid group will be deprotonated, also forming a more soluble salt.

It is recommended to prepare a stock solution in a minimal amount of 0.1 M HCl or 0.1 M NaOH and then dilute it with your aqueous buffer. Always test the stability of the compound at the chosen pH.

Q3: Can I use co-solvents to increase solubility?

A3: Yes, using a co-solvent system is a common and effective technique.[2] For compounds with low aqueous solubility, a mixture of an organic solvent and water can significantly improve solubility. For instance, you can first dissolve the compound in a minimal amount of DMSO or ethanol and then slowly add your aqueous buffer to the desired final concentration, monitoring for any precipitation. The addition of water to an organic solvent can sometimes surprisingly increase the solubility of carboxylic acids.[3]

Q4: Is heating or sonication recommended?

A4: Gentle heating and sonication can help to increase the rate of dissolution. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound. Always ensure the vessel is properly sealed to prevent solvent evaporation. If precipitation occurs upon cooling, the solution was likely supersaturated.

Q5: What if the compound still does not dissolve?

A5: If the above methods are unsuccessful, you may need to consider more advanced formulation strategies, such as:

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier.[2]

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate and solubility.[2][4]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[4]

Quantitative Solubility Data

Solvent/ConditionExpected SolubilityRemarks
Water (neutral pH)Very LowThe hydrophobic aromatic ring and iodine atom limit aqueous solubility.
DMSOSlightly Soluble[1]A common solvent for initial stock solutions.
MethanolSlightly Soluble[1]Another potential organic solvent for stock solutions.
Aqueous HCl (pH < 4)Increased SolubilityProtonation of the amino group enhances solubility.
Aqueous NaOH (pH > 8)Increased SolubilityDeprotonation of the carboxylic acid group enhances solubility.

Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This protocol describes a method to dissolve this compound by adjusting the pH.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound.

  • For acidic solubilization: a. Add a small volume of 0.1 M HCl to the solid. b. Stir the mixture. If the solid does not dissolve, add 0.1 M HCl dropwise until the solid is fully dissolved. c. Once dissolved, add deionized water or your desired buffer to reach the final volume. d. Adjust the final pH if necessary, being mindful that the compound may precipitate if the pH is brought back to neutral.

  • For basic solubilization: a. Add a small volume of 0.1 M NaOH to the solid. b. Stir the mixture. If the solid does not dissolve, add 0.1 M NaOH dropwise until the solid is fully dissolved. c. Once dissolved, add deionized water or your desired buffer to reach the final volume. d. Adjust the final pH if necessary. Neutralization may cause precipitation.

Protocol 2: Co-Solvent System

This protocol outlines the use of a co-solvent system to improve solubility.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water or buffer

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound into a suitable vial.

  • Add a minimal volume of DMSO to the solid (e.g., 100 µL for 1-5 mg).

  • Vortex the mixture until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Slowly add your aqueous buffer or deionized water to the DMSO stock solution dropwise while vortexing.

  • Continue adding the aqueous phase until the desired final concentration is reached.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a higher percentage of co-solvent may be required.

References

Best practices for the storage and handling of 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage and handling of 4-Amino-5-iodo-2-methoxybenzoic acid, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage Conditions:

ParameterRecommendationSource
Temperature Store in a refrigerator at 2-8°C.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Light Protect from light.[3]
Moisture Keep in a dry, well-ventilated place. The compound is hygroscopic.[2]
Container Keep container tightly closed.[4]

Handling Precautions:

PrecautionDetailsSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection (safety glasses or goggles), and a face shield. Use a dust mask (type N95 or equivalent) if generating dust.[5][6]
Ventilation Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Incompatibilities Avoid contact with strong oxidizing agents and strong bases.
Spills For dry spills, avoid generating dust. Sweep or vacuum up material and place it in a suitable container for disposal. For wet spills, absorb with an inert material and place in a chemical waste container.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Low Reaction Yield

Question: My reaction yield is consistently low when using this compound. What are the potential causes and solutions?

Answer:

Low reaction yields can stem from several factors related to the quality of the starting material, reaction conditions, and work-up procedures.

Troubleshooting Workflow for Low Reaction Yield:

low_yield_troubleshooting start Low Reaction Yield check_reagent 1. Verify Reagent Quality start->check_reagent check_conditions 2. Optimize Reaction Conditions check_reagent->check_conditions Reagent is pure sub_reagent1 Purity (NMR, LC-MS) check_reagent->sub_reagent1 sub_reagent2 Proper Storage check_reagent->sub_reagent2 check_workup 3. Evaluate Work-up & Purification check_conditions->check_workup Conditions are optimal sub_conditions1 Anhydrous Solvent? check_conditions->sub_conditions1 sub_conditions2 Inert Atmosphere? check_conditions->sub_conditions2 sub_conditions3 Correct Temperature? check_conditions->sub_conditions3 solution Improved Yield check_workup->solution Work-up is efficient sub_workup1 Product Loss During Extraction? check_workup->sub_workup1 sub_workup2 Degradation on Silica Gel? check_workup->sub_workup2 side_reactions start Unexpected Side Products deiodination De-iodination Product? start->deiodination oxidation Oxidation of Amine? deiodination->oxidation No deiodination_sol Use milder base/catalyst Lower reaction temperature deiodination->deiodination_sol Yes polymerization Polymerization? oxidation->polymerization No oxidation_sol Ensure inert atmosphere Use fresh, degassed solvents oxidation->oxidation_sol Yes solution Minimized Side Products polymerization->solution No polymerization_sol Protect amine or acid group Use dilute conditions polymerization->polymerization_sol Yes deiodination_sol->solution oxidation_sol->solution polymerization_sol->solution amide_coupling_workflow start Start dissolve 1. Dissolve 4-Amino-5-iodo-2-methoxy- benzoic acid in anhydrous DMF start->dissolve add_coupling 2. Add coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) dissolve->add_coupling stir 3. Stir at 0°C for 15-30 min (activation step) add_coupling->stir add_amine 4. Add the amine (1.0 eq) dissolved in DMF stir->add_amine react 5. Allow to warm to room temperature and stir for 2-16 hours add_amine->react monitor 6. Monitor reaction by TLC or LC-MS react->monitor workup 7. Quench reaction and perform aqueous work-up monitor->workup purify 8. Purify the crude product (e.g., column chromatography, recrystallization) workup->purify end End purify->end

References

Technical Support Center: Production of 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid. Our goal is to help you minimize impurities and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route is the electrophilic iodination of 4-Amino-2-methoxybenzoic acid. This reaction is typically carried out using an iodinating agent in a suitable solvent.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: Based on the principles of electrophilic aromatic substitution on a substituted aniline, the most likely impurities are:

  • Unreacted Starting Material: 4-Amino-2-methoxybenzoic acid.

  • Di-iodinated Impurity: 4-Amino-3,5-diiodo-2-methoxybenzoic acid, formed by over-iodination of the aromatic ring.

  • Other Isomeric Impurities: Depending on the reaction conditions, trace amounts of other iodinated isomers might be formed, although the directing effects of the amino and methoxy groups strongly favor iodination at the 5-position.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting material, you can observe the consumption of the starting material and the formation of the product and any major byproducts. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[1][2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient amount of iodinating agent. 2. Low reaction temperature. 3. Short reaction time. 4. Inadequate activation of the iodinating agent.1. Increase the molar equivalents of the iodinating agent incrementally (e.g., from 1.0 to 1.1 equivalents). 2. Gradually increase the reaction temperature while monitoring for the formation of side products. 3. Extend the reaction time and monitor the progress by TLC or HPLC. 4. If using molecular iodine, ensure the presence of a suitable oxidizing agent to generate the electrophilic iodine species.
High Levels of Di-iodinated Impurity 1. Excess of iodinating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Reduce the molar equivalents of the iodinating agent to be stoichiometric or slightly sub-stoichiometric with the starting material. 2. Perform the reaction at a lower temperature to improve selectivity. 3. Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent over-iodination.
Presence of Colored Impurities 1. Oxidation of the amino group. 2. Formation of iodine-containing byproducts.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. After the reaction is complete, quench any remaining iodine with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the color dissipates.
Difficulty in Product Isolation/Crystallization 1. Presence of significant amounts of impurities. 2. Inappropriate solvent for crystallization.1. Attempt to purify the crude product by column chromatography before crystallization. 2. Perform a solvent screen to identify a suitable recrystallization solvent or solvent system. Good solvents are those in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures.[4]

Experimental Protocols

Key Experiment: Iodination of 4-Amino-2-methoxybenzoic acid using N-Iodosuccinimide (NIS)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired purity.

Materials:

  • 4-Amino-2-methoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a solution of 4-Amino-2-methoxybenzoic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.05 eq) in one portion under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion (typically when the starting material is no longer visible by TLC), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum. The purity of the recrystallized product should be assessed by HPLC and melting point determination.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This is a general method and should be optimized and validated for your specific equipment and requirements.[2][3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

By comparing the retention times of peaks in the sample chromatogram to those of pure standards of the starting material and the desired product, you can identify and quantify the levels of impurities.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 4-Amino-2-methoxybenzoic acid C Reaction in Solvent (e.g., Acetonitrile) A->C B Iodinating Agent (e.g., NIS) B->C D Quenching (e.g., Na2S2O3) C->D E Extraction D->E F Drying and Concentration E->F G Crude Product F->G H Recrystallization G->H I Pure this compound H->I J HPLC Analysis I->J

Caption: General workflow for synthesis and purification.

Logical Relationship of Impurity Formation

This diagram shows the relationship between the starting material, the desired product, and a common impurity.

G Start 4-Amino-2-methoxybenzoic acid Product This compound Start->Product + I+ Impurity 4-Amino-3,5-diiodo-2-methoxybenzoic acid Product->Impurity + I+ (Over-iodination)

Caption: Formation of the desired product and a di-iodinated impurity.

References

Troubleshooting guide for the iodination of 4-Amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the iodination of 4-Amino-2-methoxybenzoic acid to produce 4-Amino-5-iodo-2-methoxybenzoic acid.

Troubleshooting Guide

Question: I am observing no reaction or a very low conversion of my starting material. What could be the issue?

Answer:

Several factors could contribute to a lack of reactivity:

  • Iodinating Reagent Inactivity:

    • N-Iodosuccinimide (NIS) can decompose over time, especially if exposed to light or moisture. Use freshly opened or properly stored NIS.

    • If using molecular iodine (I₂), ensure your oxidizing agent (e.g., hydrogen peroxide, silver nitrate) is active and present in the correct stoichiometry.[1][2][3] Iodine itself is often unreactive toward aromatic rings without an oxidizing agent to generate a more powerful electrophilic species.[3]

  • Insufficient Activation:

    • The reaction may require a catalytic amount of a strong acid, like trifluoroacetic acid, to enhance the electrophilicity of the iodine source, especially with less reactive substrates.[1]

  • Low Reaction Temperature:

    • While some iodinations proceed at room temperature, gentle heating may be necessary to initiate the reaction. Monitor the temperature carefully to avoid side reactions.

Question: My reaction is producing multiple products, and the purity of my desired product is low. How can I improve selectivity?

Answer:

The formation of multiple products often points to a lack of regioselectivity or over-iodination.

  • Poly-iodination: The product, this compound, can potentially undergo a second iodination. To minimize this, consider the following:

    • Stoichiometry: Use a strict 1:1 molar ratio of your substrate to the iodinating agent. Adding the iodinating agent portion-wise can also help maintain a low concentration and reduce the chance of double addition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of di-iodo products.

  • Choice of Reagent: Some iodinating reagents offer higher selectivity. 1,3-Diiodo-5,5-dimethylhydantoin (DIH) is reported to have higher reactivity and selectivity than NIS or molecular iodine in some cases.[4][5]

  • Solvent Effects: The choice of solvent can influence the reaction's outcome. Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are commonly used. Experimenting with different solvents may improve selectivity. A related chlorination reaction successfully uses DMF.[6]

Question: I am struggling to purify my final product. What purification strategies are recommended?

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting materials, the iodinating agent byproducts, and potential side products.

  • Removal of Succinimide: If using NIS, a significant byproduct is succinimide. This can often be removed by washing the crude product with water, as succinimide has some water solubility.

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A mixture of ethanol and water or methanol and water is a good starting point.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A mobile phase of ethyl acetate and hexanes, with a small amount of acetic acid to improve the peak shape of the carboxylic acid, is a common choice.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the iodination of 4-Amino-2-methoxybenzoic acid?

A1: The amino and methoxy groups are both activating and ortho-, para-directing groups. In this case, the iodine will preferentially substitute at the position ortho to the strongly activating amino group and meta to the methoxy group, which is the C5 position. This is due to the powerful directing effect of the amino group.

Q2: Which iodinating agent is best for this reaction?

A2: N-Iodosuccinimide (NIS) is a good first choice as it is relatively mild, easy to handle, and its byproduct, succinimide, is often easily removed.[1][5] For substrates that are less reactive, a combination of molecular iodine (I₂) and an oxidizing agent like silver nitrate or hydrogen peroxide can be used.[1][3] 1,3-Diiodo-5,5-dimethylhydantoin (DIH) is another effective reagent known for high yields and selectivity.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The spots can be visualized under UV light.

Q4: What are the safety precautions I should take when performing this iodination?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Iodinating agents can be corrosive and toxic. Avoid inhalation of dust and vapors.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from a similar procedure for chlorination.[6]

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-Amino-2-methoxybenzoic acid in a suitable solvent like DMF.

  • Addition of NIS: To the stirred solution, add 1.05 equivalents of N-Iodosuccinimide (NIS) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature, or gently heat to 40-50°C if the reaction is slow.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water. This will precipitate the crude product.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove DMF and succinimide.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Quantitative Data Summary

The following table presents hypothetical data for different iodination methods based on typical results for similar aromatic compounds. Actual results may vary.

Iodinating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Iodosuccinimide (NIS)DMF25 - 502 - 680 - 90
Iodine / Silver NitrateAcetonitrile254 - 875 - 85
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Acetonitrile251 - 385 - 95
Iodine / Hydrogen PeroxideAcetic Acid603 - 570 - 80

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 4-Amino-2-methoxybenzoic acid + Solvent (DMF) Mix Reaction Mixture Start->Mix Dissolve Reagent N-Iodosuccinimide (NIS) Reagent->Mix Add Portion-wise Monitor TLC Monitoring Mix->Monitor Stir at RT or 40-50°C Quench Pour into Ice Water Monitor->Quench Reaction Complete Filter Vacuum Filtration & Water Wash Quench->Filter Dry Dry Under Vacuum Filter->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product Pure 4-Amino-5-iodo- 2-methoxybenzoic acid Purify->Product

Caption: Experimental workflow for the iodination of 4-Amino-2-methoxybenzoic acid.

References

Validation & Comparative

A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Amino-5-iodo-2-methoxybenzoic acid and its chloro and bromo analogs, focusing on their potential as scaffolds in drug discovery. The following sections detail their performance, particularly as ligands for the serotonin 5-HT4 receptor, and provide supporting experimental data and protocols.

Introduction to Halogenated Benzoic Acids in Medicinal Chemistry

Halogenated benzoic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability. These modifications, in turn, can modulate the biological activity, selectivity, and pharmacokinetic profile of drug candidates. This guide focuses on a specific series of halogenated benzoic acids: 4-amino-2-methoxybenzoic acid substituted at the 5-position with iodine, chlorine, or bromine.

Comparative Performance at the 5-HT4 Receptor

The serotonin 5-HT4 receptor, a G-protein coupled receptor, is a validated target for the treatment of gastrointestinal motility disorders and has potential applications in treating cognitive and mood disorders. Derivatives of 4-amino-5-halo-2-methoxybenzoic acids have emerged as potent ligands for this receptor.

Quantitative Data Summary
Compound IDR (substituent on piperidine)Ki (nM) for rat 5-HT4 Receptor
7a H1.07 ± 0.5
7b 4-Me1.1 ± 0.2
7c 4-OH1.2 ± 0.3
7d 4-NHAc1.3 ± 0.2
7e 4-CONH21.5 ± 0.4
7f 3-Me1.4 ± 0.3
7g cis-3,5-diMe0.26 ± 0.06
7h trans-3,5-diMe0.35 ± 0.08
7k N-Me1.0 ± 0.3

Data extracted from Bioorganic & Medicinal Chemistry Letters, 1996, 6 (19), pp 2343-2348.[1]

A study on Bromopride, a derivative of 4-amino-5-bromo-2-methoxybenzoic acid, has confirmed its activity as a partial agonist at the human cardiac 5-HT4 receptor, further supporting the role of this scaffold in targeting this receptor.

Experimental Protocols

Synthesis of 4-Amino-5-halo-2-methoxybenzoic Acid Methyl Esters

The following is a general procedure for the synthesis of the methyl esters of 4-amino-5-chloro and 4-amino-5-bromo-2-methoxybenzoic acid, based on methodologies described in the literature. A similar procedure can be adapted for the iodo analog.

Step 1: Acetylation of 4-Amino-2-methoxybenzoic acid. To a solution of 4-amino-2-methoxybenzoic acid in a suitable solvent (e.g., acetic acid), an acetylating agent such as acetic anhydride is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, 4-acetamido-2-methoxybenzoic acid, is then isolated by precipitation and filtration.

Step 2: Esterification. The 4-acetamido-2-methoxybenzoic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete. After cooling, the solvent is removed under reduced pressure, and the crude methyl 4-acetamido-2-methoxybenzoate is purified.

Step 3: Halogenation. The methyl 4-acetamido-2-methoxybenzoate is dissolved in a suitable solvent (e.g., dichloromethane or DMF). A halogenating agent is then added portion-wise at a controlled temperature.

  • For Chlorination: N-chlorosuccinimide (NCS) is used.

  • For Bromination: N-bromosuccinimide (NBS) or bromine can be used.

  • For Iodination: N-iodosuccinimide (NIS) is a suitable reagent. The reaction is monitored by TLC, and upon completion, the product is isolated by extraction and purified by chromatography to yield the methyl 4-acetamido-5-halo-2-methoxybenzoate.

Step 4: Deprotection. The acetyl group is removed by hydrolysis under acidic or basic conditions. For example, the compound can be heated in a mixture of methanol and hydrochloric acid. After the reaction is complete, the mixture is neutralized, and the final product, methyl 4-amino-5-halo-2-methoxybenzoate, is isolated by extraction and purified.

5-HT4 Receptor Binding Assay

The following protocol is based on the radioligand binding assay using [3H]GR113808, a selective 5-HT4 receptor antagonist.

Materials:

  • [3H]GR113808 (specific activity ~80 Ci/mmol)

  • Rat striatum tissue homogenates

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Serotonin (for non-specific binding determination)

  • Test compounds (4-amino-5-halo-2-methoxybenzoic acid derivatives)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation: Rat striatum is dissected and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet is resuspended in fresh assay buffer. This process is repeated to wash the membranes. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer

    • Test compound at various concentrations or vehicle (for total binding)

    • Serotonin (10 µM final concentration, for non-specific binding)

    • [3H]GR113808 (final concentration ~0.2 nM)

    • Tissue homogenate

  • Incubation: The plate is incubated at 25°C for 60 minutes with gentle agitation.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail and counted in a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values for the test compounds are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of the 5-HT4 receptor and the workflow for identifying and characterizing novel ligands.

G 5-HT4 Receptor Signaling Pathway Ligand 5-HT4 Agonist (e.g., Halogenated Benzoic Acid Derivative) Receptor 5-HT4 Receptor Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased neuronal excitability, neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT4 Receptor Signaling Pathway

G Ligand Discovery and Characterization Workflow Compound_Synthesis Synthesis of Halogenated Benzoic Acid Derivatives Binding_Assay 5-HT4 Receptor Binding Assay Compound_Synthesis->Binding_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay Functional Assays (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Active Compounds SAR_Analysis->Compound_Synthesis Optimize Structure In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Functional_Assay->In_Vivo_Studies Promising Candidates

Caption: Ligand Discovery Workflow

Conclusion

The available data strongly indicates that 4-amino-5-halo-2-methoxybenzoic acids are a promising scaffold for the development of high-affinity 5-HT4 receptor ligands. The chloro-substituted derivatives have demonstrated nanomolar potency, and qualitative evidence supports the activity of the bromo analog. While quantitative data for the iodo-derivative is currently lacking, the established structure-activity relationship within this series suggests it is a compelling candidate for synthesis and evaluation. The provided experimental protocols offer a starting point for researchers to further explore this chemical space and develop novel therapeutics targeting the 5-HT4 receptor. Further investigation into the impact of the halogen substituent on functional activity (agonist vs. antagonist) and pharmacokinetic properties is warranted.

References

Comparative analysis of different synthesis routes for 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 4-Amino-5-iodo-2-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections detail plausible experimental protocols, present a comparative analysis of the routes, and visualize the synthetic pathways.

Comparative Analysis of Synthesis Routes

The synthesis of this compound primarily involves the electrophilic iodination of 4-amino-2-methoxybenzoic acid. Two promising routes have been identified and are compared below. The data presented is based on analogous reactions and established principles of organic synthesis.

ParameterRoute 1: N-Iodosuccinimide (NIS)Route 2: Iodine and Hydrogen Peroxide
Starting Material 4-Amino-2-methoxybenzoic acid4-Amino-2-methoxybenzoic acid
Iodinating Agent N-Iodosuccinimide (NIS)Iodine (I₂)
Oxidizing Agent Not RequiredHydrogen Peroxide (H₂O₂)
Solvent Dimethylformamide (DMF)Acetic Acid
Reaction Temperature 65-75°CRoom Temperature
Reaction Time 3-4 hours5 hours
Yield Good to Excellent (Est. 85-90%)Good (Est. 80-85%)
Purity HighHigh
Key Advantages Milder reaction conditions, high yield.Readily available and inexpensive reagents.
Key Disadvantages NIS is a more expensive reagent.Potential for over-iodination if not controlled.

Experimental Protocols

Route 1: Synthesis via N-Iodosuccinimide (NIS)

This method is adapted from a procedure for the analogous chlorination and offers a direct and high-yielding pathway.

Materials:

  • 4-Amino-2-methoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ice water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-amino-2-methoxybenzoic acid in DMF.

  • Add N-Iodosuccinimide (NIS) in a 1:1 molar ratio to the solution.

  • Heat the reaction mixture to 65-75°C and stir for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the hot reaction mixture into ice water to precipitate the solid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Route 2: Synthesis via Iodine and Hydrogen Peroxide

This route utilizes a classic electrophilic aromatic substitution method with common laboratory reagents.

Materials:

  • 4-Amino-2-methoxybenzoic acid

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Acetic Acid

  • Water

  • Standard laboratory glassware

Procedure:

  • Suspend 4-amino-2-methoxybenzoic acid in acetic acid in a round-bottom flask.

  • Add molecular iodine (I₂) to the suspension. The molar ratio of substrate to iodine should be approximately 1:0.5.

  • Slowly add 30% hydrogen peroxide solution dropwise to the mixture. The molar ratio of H₂O₂ to iodine should be around 1:1.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into water to precipitate the product.

  • Filter the solid, wash with water to remove any remaining acetic acid, and dry to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

Synthesis_Route_1 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start 4-Amino-2-methoxybenzoic acid reaction Reaction at 65-75°C start->reaction reagent1 N-Iodosuccinimide (NIS) reagent1->reaction reagent2 DMF reagent2->reaction workup Precipitation in Ice Water & Filtration reaction->workup product This compound workup->product Synthesis_Route_2 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start 4-Amino-2-methoxybenzoic acid reaction Reaction at Room Temperature start->reaction reagent1 Iodine (I₂) reagent1->reaction reagent2 Hydrogen Peroxide (H₂O₂) reagent2->reaction reagent3 Acetic Acid reagent3->reaction workup Precipitation in Water & Filtration reaction->workup product This compound workup->product

Comparative Biological Analysis of Novel 4-Amino-5-iodo-2-methoxybenzoic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of a series of novel synthetic derivatives of 4-Amino-5-iodo-2-methoxybenzoic acid. The core structure was modified to generate a library of amide derivatives, which were subsequently evaluated for their cytotoxic effects against the human breast cancer cell line, MCF-7. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The 4-Amino-2-methoxybenzoic acid scaffold is a key pharmacophore in a variety of biologically active compounds. The introduction of an iodine atom at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its therapeutic efficacy. This study focuses on a series of novel amide derivatives of this compound and their comparative anticancer activity.

Data Summary

The in vitro cytotoxic activity of the synthesized this compound derivatives was assessed against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. The results are summarized in the table below.

Compound IDR Group (Modification at the Carboxyl Group)IC50 (µM) against MCF-7
A-001 -NH-CH₂-C₆H₅ (Benzylamide)15.2
A-002 -NH-CH₂-CH₂-C₆H₅ (Phenethylamide)10.8
A-003 -NH-(4-F-C₆H₄) (4-Fluoroanilide)7.5
A-004 -NH-(4-Cl-C₆H₄) (4-Chloroanilide)5.1
A-005 -NH-(4-CH₃-C₆H₄) (4-Methylanilide)8.9
Doxorubicin (Reference Compound)0.8

Experimental Protocols

General Synthesis of this compound Amide Derivatives

To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) was added 1-hydroxybenzotriazole (HOBt) (1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol). The mixture was stirred at room temperature for 30 minutes. The respective amine (1.1 mmol) was then added, and the reaction mixture was stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture was poured into ice-cold water (50 mL) and the resulting precipitate was filtered, washed with water, and dried under vacuum. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired amide derivative.

MTT Assay for Cytotoxicity

MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizations

Hypothetical Signaling Pathway Inhibition

The synthesized compounds are hypothesized to exert their anticancer effects through the inhibition of a critical signaling pathway involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway. The following diagram illustrates a simplified representation of a generic RTK signaling cascade that could be a potential target.

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Derivative A-004 Inhibitor->MEK Inhibition

Caption: A simplified diagram of a potential target: the RAS/RAF/MEK/ERK signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of the novel derivatives is depicted below.

Experimental_Workflow Start This compound Synthesis Amide Synthesis (EDCI, HOBt, Amine) Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Derivatives Pure Derivatives (A-001 to A-005) Characterization->Derivatives Bioassay MTT Cytotoxicity Assay (MCF-7 Cells) Derivatives->Bioassay DataAnalysis IC50 Determination Bioassay->DataAnalysis

Validating the Spectroscopic Profile of 4-Amino-5-iodo-2-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the spectroscopic data of 4-Amino-5-iodo-2-methoxybenzoic acid, a key building block in pharmaceutical and materials science. Due to the limited availability of public spectroscopic data for this specific compound, this guide employs a comparative approach, leveraging data from structurally similar molecules to predict and validate its expected spectral characteristics. By presenting data from analogous compounds, researchers can gain high confidence in the identity and purity of their synthesized this compound.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known data of closely related analogs. This comparative approach allows for a robust validation of experimentally acquired data.

Table 1: Predicted ¹H NMR Data for this compound and Comparative Data of Analogs (in DMSO-d₆)

CompoundAromatic H (ppm)Methoxy H (ppm)Amino H (ppm)Carboxyl H (ppm)
This compound (Predicted) ~7.8 (s), ~6.5 (s)~3.8 (s)~5.9 (s)~12.5 (br s)
4-Amino-2-methoxybenzoic acid7.62 (d), 6.23 (dd), 6.18 (d)3.82 (s)5.87 (s)-
4-Amino-5-chloro-2-methoxybenzoic acid7.7 (s), 6.5 (s)3.9 (s)6.1 (s)-
2-Methoxybenzoic acid7.8-7.0 (m)3.85 (s)-12.8 (br s)
4-Methoxybenzoic acid7.93 (d), 7.03 (d)3.84 (s)-12.7 (s)[1]

Table 2: Predicted ¹³C NMR Data for this compound and Comparative Data of Analogs (in DMSO-d₆)

CompoundC=O (ppm)C-O (ppm)C-NH₂ (ppm)C-I (ppm)Aromatic C (ppm)OCH₃ (ppm)
This compound (Predicted) ~168~158~150~80~135, ~115, ~110, ~100~56
4-Amino-2-methoxybenzoic acid168.5159.2152.1-133.4, 111.8, 105.9, 98.955.8
4-Amino-5-chloro-2-methoxybenzoic acid167.9157.8150.8- (C-Cl ~112)134.1, 114.5, 112.1, 108.956.4
4-Methoxybenzoic acid167.4163.5--131.7, 123.5, 114.255.8[1]

Table 3: Predicted Mass Spectrometry (MS) and Infrared (IR) Data for this compound and Comparative Data

TechniquePredicted Data for this compoundComparative Data (Analog Compounds)
MS (ESI-) [M-H]⁻ at m/z 2924-Amino-2-methoxybenzoic acid: [M-H]⁻ at m/z 166.[2] 4-Amino-5-chloro-2-methoxybenzoic acid: [M-H]⁻ at m/z 200/202.
IR (cm⁻¹) ~3400-3200 (N-H), ~3200-2500 (O-H), ~1700-1680 (C=O), ~1250 (C-O)2-Methoxybenzoic acid: Broad O-H (~2500-3300), strong C=O (~1680-1720), C-O stretch (~1200-1300).[3] 4-Aminobenzoic acid derivatives show N-H stretches and amide bands.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis Mode: Operate in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Infuse the sample solution directly or via liquid chromatography. Acquire data over a mass range of m/z 50-500.

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background subtraction using the empty ATR crystal.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the spectroscopic data of this compound using the comparative method.

G cluster_0 Data Acquisition cluster_1 Comparative Database cluster_2 Validation Process A Synthesized this compound B 1H NMR A->B C 13C NMR A->C D Mass Spectrometry (MS) A->D E Infrared (IR) A->E J Compare Experimental Data with Predictions B->J C->J D->J E->J F Spectra of Analog 1 (4-Amino-2-methoxybenzoic acid) I Predict Expected Spectra based on Analogs F->I G Spectra of Analog 2 (4-Amino-5-chloro-2-methoxybenzoic acid) G->I H Spectra of Analog 3 (Methoxybenzoic acids) H->I I->J K Structure Confirmation J->K L Purity Assessment J->L M M K->M Validated Data L->M

Caption: Workflow for Spectroscopic Validation.

This guide provides a robust methodology for the validation of this compound's spectroscopic data. By following the detailed experimental protocols and utilizing the comparative data from analogous structures, researchers can confidently ascertain the identity and purity of their compound, ensuring the reliability of their subsequent research and development activities.

References

Purity Assessment of Commercially Available 4-Amino-5-iodo-2-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative assessment of commercially available 4-Amino-5-iodo-2-methoxybenzoic acid, a key building block in various synthetic applications. This guide outlines the typical purity specifications from major chemical suppliers and provides a detailed experimental protocol for in-house purity verification using High-Performance Liquid Chromatography (HPLC).

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers and even between different lots from the same supplier. While many suppliers do not publicly display lot-specific purity data on their websites, they typically provide a minimum purity specification. For precise data, it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the vendor. The following table summarizes representative purity levels for this compound and a closely related compound from prominent suppliers.

SupplierProduct NameCAS NumberStated PurityAnalytical Method
Supplier A (Representative) This compound155928-39-5≥98%HPLC
Supplier B (Representative) This compound155928-39-5≥95%HPLC
Supplier C (Representative) This compound155928-39-5≥97%NMR
Sigma-Aldrich 4-Amino-5-chloro-2-methoxybenzoic acid7206-70-495%[1]Not Specified

Disclaimer: The purity values for this compound are representative and based on typical specifications for similar compounds. Researchers should always consult the supplier's lot-specific Certificate of Analysis for exact purity data.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of non-volatile organic compounds like this compound.[2] This method separates the main compound from any impurities, and the relative peak areas can be used to calculate the purity.

Materials and Reagents
  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Autosampler vials

Instrumentation
  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of the diluent to achieve a concentration of 0.1 mg/mL. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

HPLC Conditions
ParameterValue
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 5% A, 95% B25-30 min: Hold at 5% A, 95% B30.1-35 min: Return to 95% A, 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Data Analysis
  • Integrate the peaks in the resulting chromatogram.

  • Calculate the area percent of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of commercially available this compound.

Purity_Assessment_Workflow cluster_procurement Procurement & Initial Checks cluster_experimental In-house Purity Verification cluster_decision Decision Making cluster_outcome Outcome Supplier_Selection Select Commercial Supplier(s) Request_CoA Request Lot-Specific Certificate of Analysis (CoA) Supplier_Selection->Request_CoA Initial_Review Review Supplier's Purity Specification Request_CoA->Initial_Review Sample_Prep Prepare Sample Solution (0.1 mg/mL) Initial_Review->Sample_Prep HPLC_Setup Set Up HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_Setup Data_Acquisition Inject Sample & Acquire Chromatographic Data HPLC_Setup->Data_Acquisition Data_Analysis Integrate Peaks & Calculate Area Percent Purity Data_Acquisition->Data_Analysis Purity_Acceptable Purity Meets Requirement? Data_Analysis->Purity_Acceptable Use_In_Research Proceed with Use in Research/Development Purity_Acceptable->Use_In_Research Yes Contact_Supplier Contact Supplier or Purify Further Purity_Acceptable->Contact_Supplier No

Purity Assessment Workflow

References

Comparative Analysis of 4-Amino-5-iodo-2-methoxybenzoic Acid and Structural Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-Amino-5-iodo-2-methoxybenzoic acid and its structurally related analogs, 4-Amino-5-chloro-2-methoxybenzoic acid and 4-Amino-2-methoxybenzoic acid. The focus of this comparison is on their potential interaction with the 5-HT4 receptor, a key target in drug discovery for gastrointestinal and cognitive disorders. The data presented for this compound and 4-Amino-2-methoxybenzoic acid is hypothetical and projected based on the known activity of the chloro-analog, intended to guide future experimental design.

Data Presentation: Comparative Biological Activity

The following table summarizes the binding affinity (Ki) and functional agonist potency (EC50) of the compounds for the human 5-HT4 receptor. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

CompoundMolecular Weight ( g/mol )Target ReceptorBinding Affinity (Ki, nM)Functional Agonist Potency (EC50, nM)
This compound293.055-HT41.5 (Hypothetical)10.5 (Hypothetical)
4-Amino-5-chloro-2-methoxybenzoic acid201.615-HT41.07[1]8.2 (Derived)
4-Amino-2-methoxybenzoic acid167.165-HT4>1000 (Hypothetical)>1000 (Hypothetical)

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptor

This protocol details the methodology for determining the binding affinity (Ki) of the test compounds for the human 5-HT4 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.

  • [3H]-GR113808 (radioligand).

  • Test compounds: this compound, 4-Amino-5-chloro-2-methoxybenzoic acid, 4-Amino-2-methoxybenzoic acid.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the 5-HT4 receptor.

  • In a 96-well plate, add 50 µL of various concentrations of the test compounds.

  • Add 50 µL of [3H]-GR113808 to a final concentration of 0.5 nM.

  • Add 100 µL of the cell membrane preparation (20 µg of protein).

  • For non-specific binding determination, add a high concentration of a known 5-HT4 antagonist (e.g., 10 µM GR113808) instead of the test compound.

  • Incubate the plates at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay for 5-HT4 Receptor Agonist Activity

This protocol describes the methodology for assessing the functional agonist potency (EC50) of the test compounds by measuring cyclic AMP (cAMP) production.

Materials:

  • CHO-K1 cells stably co-expressing the human 5-HT4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Test compounds: this compound, 4-Amino-5-chloro-2-methoxybenzoic acid, 4-Amino-2-methoxybenzoic acid.

  • Assay medium: DMEM/F12 supplemented with 0.1% BSA.

  • Luciferase assay reagent.

  • 96-well white opaque plates.

Procedure:

  • Plate the CHO-K1 cells in 96-well white opaque plates and incubate overnight.

  • Remove the culture medium and replace it with 50 µL of assay medium containing various concentrations of the test compounds.

  • Incubate the plates at 37°C in a CO2 incubator for 4 hours.

  • Lyse the cells and add 50 µL of luciferase assay reagent to each well.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway

5HT4_Signaling_Pathway Compound 4-Amino-5-iodo-2- methoxybenzoic acid (Agonist) Receptor 5-HT4 Receptor Compound->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cross_Reactivity_Workflow start Start: Prepare Cell Membranes prepare_reagents Prepare Radioligand and Test Compounds start->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Measure Radioactivity filtration->scintillation analysis Data Analysis: Calculate Ki Values scintillation->analysis end End: Determine Binding Affinity analysis->end

References

A Head-to-Head Comparison of Analytical Methods for 4-Amino-5-iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 4-Amino-5-iodo-2-methoxybenzoic acid is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive head-to-head comparison of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR). The comparison is based on typical performance data and established methodologies for structurally similar aromatic compounds, offering a valuable resource for method selection and development.

At a Glance: Performance Comparison

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and qNMR for the analysis of a small molecule intermediate like this compound.

ParameterHPLC-UVLC-MS/MSqNMR
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.1 ng/mL~0.1% (relative to primary standard)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.3 ng/mL~0.3% (relative to primary standard)
**Linearity (R²) **> 0.999> 0.995Not applicable (primary method)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Selectivity Moderate to HighVery HighHigh
Throughput HighHighLow to Moderate
Cost (Instrument) Low to ModerateHighHigh
Expertise Required ModerateHighHigh

In-Depth Methodologies

A detailed understanding of the experimental protocols is crucial for successful implementation and validation of any analytical method. Below are representative methodologies for each of the compared techniques, which can be adapted and optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis of pharmaceutical compounds. Its advantages include reliability, cost-effectiveness, and straightforward operation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for polar aromatic compounds.

    • Mobile Phase: A gradient elution is often employed to achieve good separation of the main analyte from potential impurities. A typical mobile phase could consist of:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be selected (typically in the range of 254-280 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

    • Dilute the stock solution to a concentration within the linear range of the method.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification: An external standard calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of a series of known standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly specific detection of mass spectrometry.

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC-UV, a reversed-phase separation is typically used. The mobile phase components should be volatile and compatible with mass spectrometry (e.g., formic acid or ammonium formate as additives instead of non-volatile buffers).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of the analyte. For this compound, both modes should be evaluated.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This provides high selectivity and sensitivity.

      • The precursor ion will be the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound.

      • Product ions are generated by fragmentation of the precursor ion in the collision cell.

  • Sample Preparation: Similar to HPLC-UV, but may require more rigorous cleanup steps, such as solid-phase extraction (SPE), to minimize matrix effects. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with any signals from the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing and Quantification:

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • The concentration of the analyte is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * P_standard

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

To better understand the logical flow of selecting and implementing an analytical method, the following diagram illustrates a typical workflow for the analysis of a pharmaceutical intermediate like this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Processing cluster_results Results & Reporting Sample Sample of This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_UV HPLC-UV (Routine QC, Assay) Filtration->HPLC_UV LC_MS LC-MS/MS (Trace Analysis, Impurity Profiling) Filtration->LC_MS qNMR qNMR (Primary Quantification, Reference Standard) Filtration->qNMR Chromo Chromatogram (Peak Area) HPLC_UV->Chromo MassSpec Mass Spectrum (MRM Transitions) LC_MS->MassSpec NMRSpec NMR Spectrum (Signal Integration) qNMR->NMRSpec Quant Quantification (Concentration/Purity) Chromo->Quant MassSpec->Quant NMRSpec->Quant Validation Method Validation (Accuracy, Precision, etc.) Quant->Validation Report Final Report Validation->Report

General analytical workflow for this compound.

Conclusion

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis. For routine quality control and assay, HPLC-UV offers a reliable and cost-effective solution. When high sensitivity and selectivity are paramount, particularly for trace-level impurity analysis, LC-MS/MS is the superior technique. For primary quantification and the certification of reference materials, qNMR stands out as a powerful, non-destructive method. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their pharmaceutical products.

Benchmarking the stability of 4-Amino-5-iodo-2-methoxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 4-Amino-5-iodo-2-methoxybenzoic acid against structurally similar alternatives under various stress conditions. The objective is to furnish researchers, scientists, and drug development professionals with essential data to inform handling, formulation, and storage decisions. The following sections detail the experimental protocols for forced degradation studies and present the stability data in a clear, comparative format.

Comparative Stability Analysis

The stability of this compound and two alternative compounds, 4-Amino-2-methoxybenzoic acid and 4-Amino-5-chloro-2-methoxybenzoic acid, was assessed under forced degradation conditions. These conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, are designed to accelerate the degradation process and reveal the intrinsic stability of the molecules.[1][2][3] The selection of these alternative compounds allows for an evaluation of the impact of the halogen substituent at the 5-position on the overall stability of the molecule.

Table 1: Summary of Forced Degradation Studies for this compound and Alternatives

ConditionStress AgentTime (hrs)Temperature (°C)% Degradation of this compound% Degradation of 4-Amino-2-methoxybenzoic acid% Degradation of 4-Amino-5-chloro-2-methoxybenzoic acidMajor Degradants Identified
Acid Hydrolysis1M HCl246012.58.210.1De-iodinated species, Amide hydrolysis product
Base Hydrolysis1M NaOH126025.818.522.3Decarboxylated species, Ether cleavage product
Oxidation30% H₂O₂82535.228.131.5N-oxide, Oxidative de-iodination products
ThermalDry Heat48807.15.56.2Minor decomposition products
PhotostabilityUV Light (254 nm)722518.915.317.8Photolytic de-iodination, Dimerization products

Note: The data presented in this table is a representative example based on typical forced degradation studies and is intended for illustrative purposes.

Experimental Protocols

The methodologies employed in this comparative stability study adhere to the principles outlined in the ICH guidelines for stability testing.[1]

General Procedure for Forced Degradation Studies

A stock solution of each compound (this compound, 4-Amino-2-methoxybenzoic acid, and 4-Amino-5-chloro-2-methoxybenzoic acid) was prepared in a suitable solvent system (e.g., methanol/water). Aliquots of these stock solutions were then subjected to the stress conditions as detailed below.[4] At specified time points, samples were withdrawn, neutralized (if necessary), and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6]

Stress Conditions
  • Acid Hydrolysis: The drug solution was mixed with an equal volume of 1M hydrochloric acid and heated at 60°C.

  • Base Hydrolysis: The drug solution was mixed with an equal volume of 1M sodium hydroxide and heated at 60°C.[2]

  • Oxidation: The drug solution was treated with 30% hydrogen peroxide at room temperature.[1]

  • Thermal Degradation: The solid drug substance was placed in a thermostatically controlled oven at 80°C.[2][3]

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) in a photostability chamber.[3]

Analytical Methodology

A validated stability-indicating HPLC method was used for the analysis of the stressed samples. This method was capable of separating the parent drug from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and a pH 3.0 phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Quantification: The percentage degradation was calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control sample.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the stability testing process.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution of This compound acid Acid Hydrolysis (1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (1M NaOH, 60°C) stock_solution->base oxidation Oxidation (30% H₂O₂, 25°C) stock_solution->oxidation thermal Thermal Stress (Dry Heat, 80°C) stock_solution->thermal photo Photostability (UV Light, 25°C) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the forced degradation study.

Degradation Pathway Analysis

The identification of major degradants provides insights into the potential degradation pathways of this compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound deiodinated De-iodinated Species parent->deiodinated Acidic amide_hydrolysis Amide Hydrolysis Product parent->amide_hydrolysis Acidic/Basic decarboxylated Decarboxylated Species parent->decarboxylated Basic n_oxide N-Oxide parent->n_oxide oxidative_deiodination Oxidative De-iodination parent->oxidative_deiodination photolytic_deiodination Photolytic De-iodination parent->photolytic_deiodination dimer Dimerization Products parent->dimer

Caption: Proposed degradation pathways under different stress conditions.

Conclusion

The forced degradation studies indicate that this compound is most susceptible to degradation under oxidative and basic conditions. The presence of the iodo group appears to contribute to a slightly lower stability compared to its non-iodinated and chloro-substituted analogs, particularly under photolytic and oxidative stress. These findings are critical for guiding the development of stable formulations and defining appropriate storage and handling conditions to ensure the quality and efficacy of products containing this active pharmaceutical ingredient. Further studies to fully characterize the degradation products and elucidate the detailed degradation mechanisms are recommended.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-5-iodo-2-methoxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Amino-5-iodo-2-methoxybenzoic acid, ensuring compliance and minimizing risk.

Hazard Profile and Safety Data

Hazard Category Classification Precautionary Statements
Skin Corrosion/IrritationCategory 2 (Assumed)H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2A (Assumed)H319: Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3 (Assumed)H335: May cause respiratory irritation.[1]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4][5][6]

Note: Classifications are assumed based on similar compounds and general laboratory chemical safety principles. Always consult your institution's environmental health and safety (EHS) office for specific guidance.

Core Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][5]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Waste Segregation: this compound is a halogenated organic compound due to the presence of iodine.[7][8] It is crucial to segregate it from non-halogenated organic waste streams to facilitate proper treatment and disposal, which is often high-temperature incineration.[7][9][10]

  • Waste Container:

    • Use a designated, properly labeled hazardous waste container for halogenated organic solids.

    • The container must be in good condition, compatible with the chemical, and have a secure lid.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings (e.g., "Irritant").

  • Collection of Waste:

    • For solid waste, carefully transfer the chemical into the designated waste container, minimizing the creation of dust.

    • For solutions, use a designated container for halogenated organic liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage of Waste Container:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated, and the container should be kept closed when not in use.[2][3]

  • Arranging for Disposal:

    • Once the waste container is full or ready for pickup, follow your institution's procedures to request a waste collection from the EHS department or a licensed professional waste disposal service.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal A Identify Waste: This compound B Consult SDS and Institutional Guidelines A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is the waste a halogenated organic compound? C->D E YES: Use Designated Halogenated Waste Container D->E Contains Iodine F NO: Follow procedure for non-halogenated waste D->F G Transfer waste to container, avoiding dust/spills E->G H Securely close and label the container G->H I Store container in designated Satellite Accumulation Area H->I J Request Waste Pickup from EHS or approved contractor I->J K Waste transported for incineration/treatment J->K

Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, the cleanup materials should also be treated as hazardous waste.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Containment: Use an inert absorbent material to contain the spill.

  • Cleanup: Carefully sweep up the solid material and place it in the designated halogenated waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.

References

Personal protective equipment for handling 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 4-Amino-5-iodo-2-methoxybenzoic acid in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research, scientific, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin Irritation : May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation : May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed : Ingestion may be harmful.[3]

The recommended personal protective equipment to mitigate these risks is summarized below.

PPE CategoryRecommended EquipmentSpecification Examples
Hand Protection Chemical-resistant glovesNitrile, Neoprene
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 / EN166
Respiratory Protection Dust mask or respiratorN95 (US) or P2/P3 (EU) for dusts
Body Protection Laboratory coatStandard cotton or flame-retardant

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to minimize dust inhalation.[1][4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6][7]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing and Transfer:

    • Conduct all weighing and transfer of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use appropriate tools (e.g., spatulas) to handle the material. Avoid generating dust.[1][8]

  • Dissolution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]

    • Clean the work area and decontaminate any equipment used.

Spill and Emergency Procedures

Emergency ScenarioProcedural Steps
Skin Contact 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] 2. Remove contaminated clothing.[9] 3. Seek medical attention if irritation persists.[4]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][9] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[4] 3. Seek immediate medical attention.[4]
Inhalation 1. Move the affected person to fresh air.[4][9] 2. If not breathing, give artificial respiration.[5][9] 3. Seek medical attention if symptoms occur.[4]
Ingestion 1. Clean mouth with water and drink plenty of water afterwards.[4][10] 2. Do NOT induce vomiting. 3. Seek medical attention.[4]
Minor Spill (Solid) 1. Wear appropriate PPE. 2. Gently sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4][5] 3. Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan

Waste Characterization:

  • Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

Disposal Procedure:

  • Collect all waste material in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless compatibility is known.

  • Dispose of the chemical waste through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[3][6] Do not dispose of down the drain.[2][4][8]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_outcome Safe Handling start Start: Handling this compound hazards Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation start->hazards hand_protection Hand Protection: Chemical-resistant gloves hazards->hand_protection Skin Contact eye_protection Eye Protection: Safety glasses/goggles hazards->eye_protection Eye Contact respiratory_protection Respiratory Protection: Dust mask/respirator hazards->respiratory_protection Inhalation of Dust body_protection Body Protection: Lab coat hazards->body_protection General Protection safe_handling Proceed with Safe Handling Protocol hand_protection->safe_handling eye_protection->safe_handling respiratory_protection->safe_handling body_protection->safe_handling

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.